Fkbp12 protac RC32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEITWRRFFMN-SJQMKIJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N7O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RC-32, an FKBP12-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. RC-32 is a potent and specific PROTAC designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12). This guide provides a comprehensive overview of the mechanism of action of RC-32, detailing its molecular interactions, the subsequent cellular processes leading to FKBP12 degradation, and the downstream biological consequences. This document also includes a compilation of key quantitative data and detailed experimental protocols to facilitate further research and development in this area.
Introduction to RC-32
RC-32 is a heterobifunctional molecule that consists of three key components: a ligand that binds to the target protein, FKBP12; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects these two moieties. Specifically, RC-32 is composed of Rapamycin, a well-characterized high-affinity ligand for FKBP12, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a polyethylene glycol linker.[1] By bringing FKBP12 and CRBN into close proximity, RC-32 facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the proteasome.
Core Mechanism of Action
The primary mechanism of action of RC-32 is to induce the selective degradation of FKBP12 through the ubiquitin-proteasome system. This process can be broken down into several key steps:
-
Ternary Complex Formation: RC-32 simultaneously binds to FKBP12 and the CRBN E3 ligase, forming a ternary complex (FKBP12-RC-32-CRBN). This induced proximity is the critical initiating event for the subsequent degradation process.[1]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery is activated, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of FKBP12. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and targeted by the 26S proteasome. The proteasome unfolds and proteolytically degrades FKBP12 into small peptides, while the ubiquitin molecules are recycled. RC-32 is then released and can catalytically induce the degradation of another FKBP12 molecule.
Quantitative Data
The efficacy and potency of RC-32 have been characterized by several key quantitative parameters.
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | ~0.3 nM | Jurkat | 12-hour treatment | [1] |
| DC50 | 0.9 nM | Hep3B | - | |
| DC50 | 0.4 nM | HuH7 | - | |
| In Vivo Degradation | Significant | Mice | 30 mg/kg, i.p., twice daily for 1 day | [1] |
| In Vivo Degradation | Significant | Mice | 60 mg/kg, oral, twice daily for 1 day | [2] |
| In Vivo Degradation | Efficient | Bama Pigs | 8 mg/kg, i.p., twice daily for 2 days | |
| In Vivo Degradation | Efficient | Rhesus Monkeys | 8 mg/kg, i.p., twice daily for 3 days |
Downstream Biological Consequences
Degradation of FKBP12 by RC-32 has been shown to have significant downstream effects, most notably on the Bone Morphogenetic Protein (BMP) signaling pathway and subsequent hepcidin expression. FKBP12 is a known negative regulator of BMP type I receptors. By degrading FKBP12, RC-32 leads to the activation of BMP signaling, resulting in increased phosphorylation of SMAD1/5/8 and upregulation of hepcidin, a key regulator of iron homeostasis. Importantly, unlike Rapamycin, RC-32 does not exhibit immunosuppressive activity, as it does not inhibit mTOR signaling.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Jurkat cells (human T lymphocyte)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 106 cells/mL. Treat with the desired concentration of RC-32 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 12 hours).
Western Blotting for FKBP12 Degradation
-
Cell Lysis: After treatment, harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against FKBP12 (e.g., Cell Signaling Technology #55104, 1:1000 dilution) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with RC-32 or vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against either FKBP12 or a tag on an overexpressed CRBN overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against FKBP12 and CRBN.
In Vivo Studies in Mice
-
Animal Model: C57BL/6 mice.
-
RC-32 Formulation: Dissolve RC-32 in a vehicle suitable for the route of administration (e.g., for intraperitoneal injection, a solution of DMSO, PEG300, Tween 80, and saline).
-
Dosing: Administer RC-32 via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or oral gavage (e.g., 60 mg/kg).
-
Tissue Harvesting: At the desired time points post-dosing, euthanize the mice and harvest tissues of interest.
-
Analysis: Prepare tissue lysates and analyze FKBP12 levels by western blotting as described above.
Quantitative Real-Time PCR (qRT-PCR) for Hepcidin Expression
-
RNA Extraction: Isolate total RNA from liver tissue or cultured hepatocytes using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for hepcidin and a housekeeping gene (e.g., GAPDH or HPRT1) for normalization.
-
Analysis: Calculate the relative expression of hepcidin mRNA using the ΔΔCt method.
BMP Signaling Luciferase Reporter Assay
-
Cell Line: Use a cell line stably or transiently transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (e.g., BRE-Luc).
-
Treatment: Seed the cells in a multi-well plate and treat with RC-32 or other compounds of interest.
-
Luciferase Assay: After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
Conclusion
RC-32 is a powerful chemical probe for studying the biological functions of FKBP12 and a promising therapeutic lead. Its mechanism of action, centered on the induced degradation of FKBP12 via the ubiquitin-proteasome system, offers a distinct advantage over traditional inhibitors. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug development, facilitating further exploration of RC-32 and the broader potential of PROTAC technology.
References
RC32 PROTAC: A Technical Guide to Composition and Function
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the Proteolysis Targeting Chimera (PROTAC), RC32. It details its chemical composition, mechanism of action, and key experimental data supporting its function as a potent protein degrader. Methodologies for critical experiments are also outlined to facilitate the replication and further investigation of its biological activities.
Core Composition of RC32
RC32 is a heterobifunctional molecule designed to induce the targeted degradation of the FK506-Binding Protein 12 (FKBP12). Like all PROTACs, its structure consists of three fundamental components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
-
Target Protein Ligand: The component of RC32 that binds to the target protein, FKBP12, is Rapamycin .[2][3] Rapamycin is a well-characterized macrolide with high affinity for FKBP12.
-
E3 Ligase Ligand: RC32 recruits the Cereblon (CRBN) E3 ubiquitin ligase. This is achieved through the inclusion of Pomalidomide , a derivative of thalidomide known to bind to CRBN.[2][3]
-
Linker: A flexible linker connects the Rapamycin and Pomalidomide moieties, enabling the formation of a stable ternary complex between FKBP12 and CRBN.
The complete chemical structure of RC32 results in the following properties:
| Property | Value |
| Chemical Formula | C₇₅H₁₀₇N₇O₂₀ |
| Molecular Weight | 1426.69 g/mol |
| CAS Number | 2375555-66-9 |
Mechanism of Action: Targeted Protein Degradation
RC32 operates by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively degrade FKBP12. The process is catalytic and can be summarized in the following steps:
-
Ternary Complex Formation: RC32 simultaneously binds to FKBP12 (via its Rapamycin moiety) and the CRBN E3 ligase (via its Pomalidomide moiety), forming a key ternary complex (FKBP12-RC32-CRBN).
-
Ubiquitination: The formation of this complex brings FKBP12 into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of FKBP12.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged FKBP12 protein.
-
Catalytic Cycle: After degradation of the target protein, RC32 is released and can engage another FKBP12 protein and E3 ligase, continuing the degradation cycle.
Quantitative Data Summary
The efficacy of RC32 has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from the foundational study by Cui et al., 2019.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Treatment Conditions | DC₅₀ (50% Degradation Concentration) | Reference |
| Jurkat | 12 hours | ~0.3 nM |
Table 2: In Vivo Degradation Efficacy
| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Global degradation of FKBP12 in most organs (excluding the brain). | |
| Mice | 60 mg/kg, twice a day | Oral | 1 day | Significant degradation of FKBP12. | |
| Bama Pigs (20 kg) | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 2 days | Efficient degradation of FKBP12 in most organs examined. | |
| Rhesus Monkeys | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of RC32.
Protocol for In Vitro FKBP12 Degradation Assay (Western Blot)
This protocol is fundamental for assessing the dose-dependent degradation of a target protein.
Methodology:
-
Cell Culture and Treatment: Jurkat cells are cultured under standard conditions. Cells are then treated with a range of RC32 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 12 hours). A vehicle-only (e.g., DMSO) control is included.
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for FKBP12. A primary antibody for a loading control protein (e.g., β-Actin or GAPDH) is also used to normalize the results. Following incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The FKBP12 signal is normalized to the loading control signal. The percentage of degradation is calculated relative to the vehicle-treated control, and the DC₅₀ value is determined by plotting the degradation percentage against the logarithm of the RC32 concentration.
Protocol for In Vivo Administration
This protocol outlines the preparation and administration of RC32 for in vivo studies in mice.
Formulation Preparation (Suspension for i.p. or oral administration): A common formulation strategy involves creating a suspended solution. For a 1 mg/mL final concentration, the following steps can be taken:
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. The solution should be prepared fresh on the day of use.
Administration:
-
Dosage Calculation: The required volume of the formulation is calculated based on the animal's body weight and the target dosage (e.g., 30 mg/kg).
-
Route of Administration: The prepared suspension can be administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Schedule: The dosing schedule should follow the experimental design, for example, twice daily for a specified number of days.
-
Tissue Collection and Analysis: Following the treatment period, animals are euthanized, and organs of interest are harvested for analysis of FKBP12 protein levels, typically by Western blot as described above.
Synthesis Outline
While the detailed, step-by-step synthesis of RC32 is proprietary, the general strategy involves a modular approach common in PROTAC development.
-
Functionalization of Ligands: Rapamycin and Pomalidomide are chemically modified to introduce a reactive functional group suitable for linker attachment.
-
Linker Synthesis: A bifunctional linker is synthesized with complementary reactive groups at its ends.
-
Conjugation: The functionalized Rapamycin and Pomalidomide are sequentially conjugated to the linker through chemical reactions such as amide bond formation or click chemistry.
-
Purification: The final RC32 product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.
References
RC32 PROTAC: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system to induce the degradation of a specific protein of interest. This technical guide provides an in-depth overview of the discovery and development of RC32, a potent and selective PROTAC designed to degrade the FK506-binding protein 12 (FKBP12).
RC32 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] Specifically, RC32 utilizes a rapamycin derivative to engage FKBP12 and pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[1][2][3] This guide will detail the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the evaluation of RC32.
Mechanism of Action
The primary function of RC32 is to induce the ubiquitination and subsequent proteasomal degradation of FKBP12. This process is initiated by the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The RC32 molecule is then released and can catalytically induce the degradation of additional FKBP12 proteins.
Quantitative Data Presentation
The efficacy of RC32 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
In Vitro Degradation of FKBP12
| Cell Line | Species | DC50 (nM) | Treatment Time (hours) | Reference |
| Jurkat | Human | ~0.3 | 12 | |
| Hep3B | Human | 0.9 | 15 | |
| HuH7 | Human | 0.4 | 15 | |
| HEK293T | Human | >80% degradation at 100 nM | 12 | |
| HeLa | Human | >80% degradation at 100 nM | 12 | |
| A549 | Human | >80% degradation at 100 nM | 12 | |
| C2C12 | Mouse | >80% degradation at 100 nM | 12 | |
| 3T3-L1 | Mouse | >80% degradation at 100 nM | 12 | |
| H9C2 | Rat | >80% degradation at 100 nM | 12 | |
| DF-1 | Chicken | >80% degradation at 100 nM | 12 | |
| Primary Cardiac Myocytes | Mouse | >80% degradation at 1 µM | 12 |
In Vivo Degradation of FKBP12
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Efficient degradation in most organs except the brain. | |
| Mice | Oral | 60 mg/kg, twice a day | 1 day | Significant degradation of FKBP12. | |
| Mice | Intracerebroventricular (i.c.v.) | 0.2 mg in 2 µL | Single injection | Degradation of FKBP12 in the brain. | |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg, twice a day | 1 day | High degradation efficiency. | |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Efficient degradation in most organs. | |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the discovery and development of RC32.
Synthesis of RC32
While a detailed step-by-step synthesis protocol for RC32 is not publicly available, the general strategy involves the conjugation of a rapamycin derivative with a pomalidomide derivative via a suitable linker. This is typically achieved through a multi-step synthesis process. A common approach involves modifying pomalidomide to introduce a reactive handle, which is then coupled to a linker. Separately, rapamycin is modified to introduce a complementary reactive group. Finally, the two modified molecules are conjugated to form the final PROTAC. The synthesis often involves protecting group chemistry and purification by chromatography.
In Vitro Cell Culture and Treatment
Cell Lines and Culture Conditions:
-
Jurkat Cells: Grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hep3B and HuH7 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.
RC32 Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
RC32 is dissolved in DMSO to prepare a stock solution and then diluted to the final desired concentrations in the cell culture medium.
-
The cells are treated with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for the specified duration (e.g., 4, 6, 12, or 24 hours).
-
For control experiments, cells are treated with vehicle (DMSO) alone, or with rapamycin or pomalidomide to demonstrate competitive inhibition of degradation. Proteasome inhibitors like bortezomib or carfilzomib can be used to confirm that the degradation is proteasome-dependent.
Western Blotting for FKBP12 Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against FKBP12 (e.g., Santa Cruz Biotechnology, sc-133067) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.
In Vivo Animal Studies
Animal Models and Housing:
-
Male and female mice, Sprague-Dawley rats, Bama pigs, and rhesus monkeys are used for in vivo studies. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
RC32 Formulation and Administration:
-
For intraperitoneal and oral administration, RC32 is formulated in a vehicle typically consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution may require sonication to achieve a uniform suspension.
-
Intraperitoneal (i.p.) Injection: RC32 is administered via i.p. injection at the specified dosages (e.g., 30 mg/kg for mice).
-
Oral Gavage: For oral administration, RC32 is delivered directly into the stomach using a gavage needle.
-
Intracerebroventricular (i.c.v.) Injection: For brain-specific delivery, RC32 is injected directly into the cerebral ventricles.
Tissue Harvesting and Analysis:
-
At the end of the treatment period, animals are euthanized, and various organs (e.g., heart, liver, kidney, spleen, lung, stomach, brain) are harvested.
-
The tissues are immediately snap-frozen in liquid nitrogen or processed for protein extraction.
-
Tissue lysates are prepared by homogenizing the tissue in lysis buffer, and the protein concentration is determined.
-
Western blotting is performed as described above to assess the levels of FKBP12 in the different tissues.
Conclusion
RC32 is a highly potent and selective PROTAC that effectively induces the degradation of FKBP12 both in vitro and in vivo. Its development showcases the power of the PROTAC technology to target proteins for degradation and provides a valuable chemical tool for studying the biological functions of FKBP12. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery. Further optimization of PROTACs like RC32 holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
Degradation of FKBP12 via RC32 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of proteins implicated in various diseases. This technical guide provides an in-depth overview of RC32, a potent and specific PROTAC designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase involved in diverse cellular processes, including protein folding, immunosuppression, and signal transduction. Its role in pathways such as the transforming growth factor-beta (TGF-β) and mammalian target of rapamycin (mTOR) signaling cascades has made it an attractive target for therapeutic intervention. This document details the mechanism of action of RC32, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes key cellular pathways and experimental workflows.
Introduction to RC32 PROTAC
RC32 is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to selectively eliminate FKBP12. It is composed of two key moieties connected by a linker:
-
A ligand for FKBP12: Rapamycin, which binds with high affinity to the active site of FKBP12.
-
A ligand for an E3 ubiquitin ligase: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
By simultaneously binding to both FKBP12 and Cereblon, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the 26S proteasome.[1][2] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, as it can lead to a more profound and sustained target knockdown.
Quantitative Data on RC32-Mediated FKBP12 Degradation
The efficacy of RC32 has been demonstrated in various cellular and in vivo models. The following tables summarize key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| Jurkat | ~0.3 | >90 | 12 | [1][2] |
| Hep3B | 0.9 | >90 | 4-6 | |
| HuH7 | 0.4 | >90 | 4-6 |
Table 2: In Vivo Degradation of FKBP12 by RC32
| Animal Model | Administration Route | Dose | Organs with Significant Degradation | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day, 1 day) | Heart, liver, kidney, spleen, lung, stomach | |
| Mice | Oral | 60 mg/kg (twice a day, 1 day) | Most organs (except brain) | |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day, 2 days) | Most examined organs | |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day, 3 days) | Heart, liver, kidney, spleen, lung, stomach |
Table 3: Selectivity Profile of RC32
| Protein Family | Selectivity for FKBP12 | Notes | Reference |
| FKBP family proteins | High | RC32 shows some degradation of FKBP4 and FKBP5 at higher concentrations. |
Mechanism of Action and Signaling Pathways
RC32 induces the degradation of FKBP12, thereby impacting cellular pathways in which FKBP12 plays a regulatory role.
RC32 Mechanism of Action
The core mechanism of RC32 involves the formation of a ternary complex between FKBP12, RC32, and the Cereblon E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of FKBP12.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
FKBP12 in the TGF-β Signaling Pathway
FKBP12 is a known negative regulator of the TGF-β type I receptor (TGFβR1). It binds to the GS domain of TGFβR1, preventing its leaky activation in the absence of a ligand. Degradation of FKBP12 by RC32 can therefore lead to the potentiation of TGF-β signaling.
Caption: Role of FKBP12 in the TGF-β signaling pathway.
FKBP12 in the mTOR Signaling Pathway
The complex of FKBP12 and rapamycin is a well-known inhibitor of the mTORC1 complex. By degrading FKBP12, RC32 can modulate mTOR signaling, although the effects are distinct from simple inhibition by rapamycin. Unlike the FKBP12-rapamycin complex which inhibits mTORC1, RC32-mediated degradation of FKBP12 does not inhibit mTOR activity.
Caption: FKBP12 and its modulation of the mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of RC32.
Western Blot for FKBP12 Degradation
This protocol outlines the steps to quantify RC32-induced degradation of FKBP12 in cultured cells.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell culture reagents
-
RC32 PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of RC32 or vehicle control for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-FKBP12 at 1:1000 dilution and anti-GAPDH at 1:5000 dilution) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly measures the ability of RC32 to mediate the ubiquitination of FKBP12 in a reconstituted system.
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and Cereblon/DDB1/Cul4A/Rbx1 E3 ligase complex
-
Recombinant human FKBP12
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
RC32 PROTAC
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and FKBP12.
-
Add PROTAC and E3 Ligase: Add RC32 (or DMSO as a control) and the Cereblon E3 ligase complex to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-FKBP12 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated FKBP12 indicates a positive result.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC can be used to directly measure the thermodynamic parameters of RC32 binding to FKBP12 and Cereblon, and the formation of the ternary complex.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant FKBP12 and Cereblon E3 ligase complex
-
RC32 PROTAC
-
Appropriate buffer
Procedure:
-
Sample Preparation: Prepare solutions of FKBP12, Cereblon, and RC32 in the same dialysis buffer to minimize heat of dilution effects.
-
Binary Binding Experiments:
-
Titrate RC32 into a solution of FKBP12 to determine the binary binding affinity.
-
Titrate RC32 into a solution of the Cereblon complex to determine its binary binding affinity.
-
-
Ternary Complex Formation:
-
Titrate RC32 into a solution containing both FKBP12 and the Cereblon complex.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinities (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.
Conclusion
RC32 is a highly potent and selective PROTAC that efficiently induces the degradation of FKBP12 both in vitro and in vivo. Its well-characterized mechanism of action and demonstrated efficacy make it a valuable tool for studying the biological functions of FKBP12 and a promising candidate for therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers working with RC32 and other FKBP12-targeting PROTACs. Further investigation into the long-term effects of FKBP12 degradation and the optimization of RC32's pharmacokinetic properties will be crucial for its translation into clinical applications.
References
The Emergence of Molecular Glues: A Technical Guide to Cereblon E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key players in this field is the Cereblon (CRBN) E3 ubiquitin ligase complex, which can be co-opted by small molecules known as molecular glues to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the recruitment of the Cereblon E3 ligase by molecular glues, exemplified by well-characterized compounds. While specific data on "RC32" is not publicly available, this document serves as a comprehensive manual for researchers investigating novel CRBN-recruiting molecules, outlining the core mechanisms, quantitative analysis of interactions, and detailed experimental protocols.
Introduction to Cereblon and Molecular Glues
The Cullin-RING E3 ubiquitin ligase 4, with Cereblon as the substrate receptor (CRL4^CRBN^), is a key component of the ubiquitin-proteasome system (UPS).[1] Molecular glues are small molecules that induce a novel protein-protein interaction between the E3 ligase and a "neosubstrate," a protein that would not typically be recognized by the ligase.[2] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the proteasome.[1][2]
The mechanism of action for these molecular glues involves binding to a specific pocket on Cereblon, which in turn alters the surface of the protein, creating a new binding interface for the neosubstrate.[3] This ternary complex formation (E3 ligase-molecular glue-target protein) is the crucial first step in the degradation cascade. Prominent examples of molecular glues that recruit Cereblon include immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as newer generation Cereblon E3 Ligase Modulating Drugs (CELMoDs).
Quantitative Analysis of Molecular Glue-Mediated Interactions
The efficacy of a molecular glue is determined by several factors, including its binding affinity to Cereblon, the stability of the ternary complex, and the subsequent efficiency of target degradation. Quantitative assessment of these parameters is critical for the development and optimization of new molecular glue degraders.
Table 1: Binding Affinities of Representative Molecular Glues to Cereblon
| Compound | Binding Assay | KD (μM) | Cell Line/System | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 2.9 | Recombinant CRBNmidi | |
| Lenalidomide | ITC | 19 | Recombinant CRBN TBD | |
| Lenalidomide | ITC | 0.6 | Recombinant CRBN:DDB1 |
This table summarizes the binding affinities of lenalidomide to different Cereblon constructs, highlighting the importance of the specific protein form used in the assay.
Table 2: Neosubstrate Degradation Profile of Representative Molecular Glues
| Compound (Concentration) | Neosubstrate | Degradation (%) | Cell Line | Reference |
| Lenalidomide (10 µM) | IKZF3 | 93 | OPM-2 | |
| CC-885 | GSPT1 | Potent Degradation | Patient-derived AML cells |
This table provides examples of the degradation efficiency of specific neosubstrates induced by known molecular glues.
Signaling Pathway and Experimental Workflow
The recruitment of the Cereblon E3 ligase by a molecular glue initiates a cascade of events leading to target protein degradation. This process and the methods to study it can be visualized as follows:
Caption: Signaling pathway of molecular glue-induced protein degradation.
Caption: Experimental workflow for a TR-FRET ternary complex formation assay.
Caption: Logical relationship of key factors influencing ternary complex formation.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex in solution.
Materials:
-
Recombinant purified GST-tagged Cereblon (or a relevant construct).
-
Recombinant purified His-tagged neosubstrate protein.
-
Test compound (e.g., RC32) stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT.
-
TR-FRET Donor: Terbium cryptate-labeled anti-GST antibody.
-
TR-FRET Acceptor: AF488-labeled anti-His antibody.
-
384-well low-volume, non-binding surface black plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a mixture of GST-Cereblon and His-neosubstrate in assay buffer and add to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for complex formation.
-
Prepare a mixture of the donor and acceptor antibodies in assay buffer and add to the wells.
-
Incubate the plate in the dark at room temperature for 60-180 minutes.
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET plate reader with a time delay.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot against the compound concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the recruitment of the neosubstrate leads to its ubiquitination.
Materials:
-
Ubiquitin-activating enzyme (E1).
-
Ubiquitin-conjugating enzyme (E2).
-
Recombinant CRL4^CRBN^ complex.
-
Recombinant neosubstrate.
-
Ubiquitin.
-
ATP.
-
Test compound (e.g., RC32).
-
Ubiquitination reaction buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM ATP.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the neosubstrate and ubiquitin.
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes. For each reaction, combine E1, E2, CRL4^CRBN^, neosubstrate, ubiquitin, and ATP in the reaction buffer.
-
Add the test compound or DMSO (as a negative control) to the respective tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an antibody against the neosubstrate to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.
-
Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Cellular Protein Degradation Assay
This assay measures the reduction in the levels of the target protein in a cellular context.
Materials:
-
Cancer cell line endogenously expressing the target protein (e.g., OPM-2 for IKZF3).
-
Cell culture medium and supplements.
-
Test compound (e.g., RC32).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the test compound or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described in the ubiquitination assay protocol.
-
Probe the membrane with the primary antibody against the target protein and the loading control.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control. The DC50 (concentration for 50% degradation) can then be determined.
Conclusion
The recruitment of the Cereblon E3 ligase by molecular glues represents a powerful strategy for targeted protein degradation. While the specific molecule "RC32" remains to be characterized in public literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel Cereblon-recruiting compound. Through rigorous quantitative analysis of binding and degradation, coupled with detailed biochemical and cellular assays, researchers can elucidate the mechanism of action and advance the development of this promising class of therapeutics.
References
Role of Rapamycin in RC32 PROTAC structure
An In-Depth Technical Guide on the Role of Rapamycin in the RC32 PROTAC Structure
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1][2] This technology represents a paradigm shift from traditional occupancy-driven pharmacology, which relies on sustained inhibition of a protein's function, to an event-driven mechanism that removes the target protein entirely.[3] PROTACs achieve this by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5]
A PROTAC molecule is composed of three key components:
-
A ligand that specifically binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.
The Structure of RC32 PROTAC
RC32 is a potent and well-characterized PROTAC designed to induce the degradation of the FK506-binding protein 12 (FKBP12). Structurally, RC32 is a conjugate of rapamycin and pomalidomide.
-
Target-Binding Ligand (Rapamycin): The moiety responsible for binding to the target protein, FKBP12.
-
E3 Ligase Ligand (Pomalidomide): A derivative of thalidomide that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical scaffold that connects rapamycin and pomalidomide, optimized for the formation of a stable and productive ternary complex.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
RC32: A Chemical Tool for In Vivo Protein Knockdown - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RC32, a potent chemical tool for inducing in vivo protein knockdown. RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the FKBP12 protein, offering a rapid, robust, and reversible method for studying protein function in living organisms.[1][2] This document outlines the mechanism of action of RC32, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concept: PROTAC-Mediated Protein Degradation
RC32 operates based on the PROTAC technology, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.[3][4] RC32 is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting the two.[1]
By simultaneously binding to both FKBP12 and CRBN, RC32 forms a ternary complex that brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the proteasome. The RC32 molecule is then released and can act catalytically to induce the degradation of multiple FKBP12 proteins.
Mechanism of Action of RC32
Caption: Mechanism of RC32-mediated FKBP12 protein degradation.
Quantitative Data Summary
RC32 has demonstrated high potency and efficacy in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Degradation of FKBP12 by RC32
| Cell Line | DC50 (Concentration for 50% degradation) | Treatment Duration | Reference |
| Jurkat | ~0.3 nM | 12 hours | |
| Hep3B | 0.9 nM | Not Specified | |
| HuH7 | 0.4 nM | Not Specified |
Table 2: In Vivo FKBP12 Knockdown by RC32 in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Key Organs with Significant Knockdown | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach | |
| Mice | Oral | 60 mg/kg, twice a day | 1 day | Most organs (excluding brain) | |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg, twice a day | 1 day | Not specified, high degradation efficiency | |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Most organs examined | |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Heart, Liver, Kidney, Spleen, Lung, Stomach |
Experimental Protocols
The following are detailed methodologies for key experiments involving RC32 for in vivo protein knockdown.
In Vivo Administration of RC32
This protocol describes the preparation and administration of RC32 to mice via intraperitoneal injection and oral gavage.
Materials:
-
RC32
-
Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
Sterile syringes and needles (for i.p. injection)
-
Oral gavage needles (for oral administration)
-
Appropriate animal handling and restraint equipment
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of RC32 in 100% DMSO.
-
For the final dosing solution, a common vehicle for PROTACs consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final formulation, first add the required volume of the RC32 DMSO stock to PEG300 and mix thoroughly.
-
Next, add Tween-80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix gently. The final formulation should be prepared fresh before each administration.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the prepared RC32 solution at the desired dosage (e.g., 30 mg/kg).
-
-
Oral Gavage:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Administer the prepared RC32 solution at the desired dosage (e.g., 60 mg/kg).
-
Tissue Collection and Lysate Preparation
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
At the desired time point after RC32 administration, euthanize the animal according to approved institutional protocols.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect the organs of interest and wash them with ice-cold PBS.
-
Weigh the tissue samples and place them in microcentrifuge tubes with an appropriate volume of lysis buffer.
-
Homogenize the tissues on ice until no visible chunks remain.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein lysate) and transfer it to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
Western Blot Analysis of FKBP12 Knockdown
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Mix an equal amount of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for FKBP12 and the loading control.
-
Normalize the FKBP12 signal to the loading control to determine the relative protein levels and calculate the percentage of knockdown compared to the vehicle-treated control group.
-
Experimental Workflow
References
In-Depth Technical Guide: FKBP12 PROTAC RC-32 for the Investigation of Iron Overload Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron overload disorders, such as hereditary hemochromatosis and β-thalassemia, are characterized by the excessive accumulation of iron, leading to significant organ damage. A key regulator of systemic iron homeostasis is the peptide hormone hepcidin. Reduced hepcidin production results in increased iron absorption and release into the bloodstream. The immunophilin FKBP12 has been identified as a negative regulator of hepcidin expression. It achieves this by binding to the bone morphogenetic protein (BMP) type I receptor ALK2, thereby inhibiting the BMP/SMAD signaling pathway that promotes hepcidin transcription.
This guide details the use of RC-32, a potent and specific proteolysis-targeting chimera (PROTAC), for the targeted degradation of FKBP12. By degrading FKBP12, RC-32 effectively removes the inhibition of the BMP/SMAD pathway, leading to increased hepcidin expression and a subsequent reduction in serum iron levels. Notably, RC-32 accomplishes this without the immunosuppressive side effects associated with traditional FKBP12 ligands like tacrolimus (FK506) and rapamycin. This makes RC-32 a valuable research tool for studying the role of FKBP12 in iron metabolism and a promising therapeutic strategy for iron overload diseases.
Introduction to PROTAC Technology and RC-32
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
RC-32 is a PROTAC that targets FKBP12 for degradation. It is composed of a rapamycin derivative, which binds to FKBP12, linked to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
Data Presentation: Efficacy of RC-32
The efficacy of RC-32 has been demonstrated through both in vitro and in vivo studies. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
In Vitro Degradation of FKBP12
RC-32 has been shown to be a potent degrader of FKBP12 in various cell lines.
| Cell Line | DC50 | Dmax | Incubation Time | Reference |
| Hep3B (Hepatocellular Carcinoma) | 0.9 nM | Not Reported | Not Reported | [3] |
| HuH7 (Hepatocellular Carcinoma) | 0.4 nM | Not Reported | Not Reported | [3] |
| Jurkat (T-lymphocyte) | ~0.3 nM | >90% | 12 hours | [1] |
In Vivo Degradation of FKBP12
RC-32 has demonstrated efficient FKBP12 degradation in various animal models.
| Animal Model | Dosage and Administration | Organs with Significant Degradation | Reference |
| Mice | 30 mg/kg, intraperitoneal (i.p.), twice a day for 1 day | Most organs (except brain) | |
| Mice | 60 mg/kg, oral, twice a day for 1 day | Most organs | |
| Rhesus Monkeys | 8 mg/kg, i.p., twice a day for 3 days | Heart, liver, kidney, spleen, lung, stomach |
In Vivo Effects on Iron Homeostasis in Mice
In a mouse model, RC-32 administration led to a transient increase in serum hepcidin and a corresponding decrease in serum iron levels. Male mice were injected intraperitoneally with RC-32 at 0 and 12 hours, with blood samples collected at multiple time points over 24 hours. While the precise quantitative values for the fold-change in hepcidin and the percentage reduction in serum iron are not detailed in the provided search results, the study confirmed that RC-32's effect was comparable to that of FK506.
Signaling Pathways and Mechanisms of Action
RC-32-Mediated FKBP12 Degradation
The fundamental mechanism of RC-32 is the targeted degradation of FKBP12 via the ubiquitin-proteasome system.
Caption: Mechanism of RC-32 mediated FKBP12 degradation.
Regulation of Hepcidin Expression by FKBP12 and RC-32
FKBP12 negatively regulates hepcidin expression by inhibiting the BMP type I receptor ALK2. Degradation of FKBP12 by RC-32 removes this inhibition, leading to the activation of the BMP/SMAD signaling pathway and subsequent upregulation of hepcidin.
Caption: Signaling pathway of RC-32 in regulating hepcidin expression.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of RC-32.
In Vitro FKBP12 Degradation Assay
Objective: To determine the DC50 and Dmax of RC-32 in a specific cell line.
Materials:
-
Cell line of interest (e.g., Hep3B, HuH7, Jurkat)
-
Complete cell culture medium
-
RC-32 (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of RC-32 in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest RC-32 concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of RC-32 or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 6, or 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody and the anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining FKBP12 protein for each RC-32 concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining FKBP12 protein against the logarithm of the RC-32 concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the DC50 and Dmax values.
-
-
SMAD1/5/8 Phosphorylation Assay
Objective: To assess the activation of the BMP signaling pathway by measuring the phosphorylation of SMAD1/5/8.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, HuH7)
-
RC-32, FK506, Rapamycin (for comparison)
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1
-
Other materials as described for the Western blot protocol.
Procedure:
-
Cell Treatment: Treat Hep3B or HuH7 cells with varying concentrations of RC-32, FK506, or Rapamycin for a specified time (e.g., 15 hours).
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the FKBP12 degradation assay, ensuring the lysis buffer contains phosphatase inhibitors.
-
Western Blotting:
-
Perform Western blotting as described previously.
-
Use the anti-phospho-SMAD1/5/8 antibody to detect the activated form of SMAD proteins.
-
Use the anti-total-SMAD1 antibody to normalize for the total amount of SMAD protein.
-
A loading control like GAPDH should also be used.
-
-
Analysis: Quantify the band intensities and determine the fold-change in phosphorylated SMAD1/5/8 relative to the total SMAD1 and the vehicle control.
In Vivo Study of Iron Homeostasis in Mice
Objective: To evaluate the effect of RC-32 on serum hepcidin and iron levels in an in vivo model.
Materials:
-
Male C57BL/6 mice
-
RC-32 formulated for intraperitoneal injection
-
FK506 (for comparison)
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kit for mouse hepcidin
-
Serum iron and unsaturated iron-binding capacity (UIBC) colorimetric assay kits
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing: Administer RC-32 (e.g., 30 mg/kg) or FK506 via intraperitoneal injection at time 0 and 12 hours. A control group should receive the vehicle.
-
Blood Sampling: Collect blood samples via submandibular or saphenous vein bleeding at various time points (e.g., 3, 6, 9, 12, 15, 18, 21, and 24 hours).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Hepcidin Measurement: Measure the serum hepcidin concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Serum Iron Measurement: Determine the serum iron concentration using a colorimetric assay kit.
-
Data Analysis: Plot the serum hepcidin and iron concentrations over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups and the control group.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of RC-32 on iron homeostasis.
Conclusion
RC-32 is a powerful and specific tool for the targeted degradation of FKBP12. Its ability to upregulate hepcidin and reduce serum iron levels in vivo, without the confounding immunosuppressive effects of other FKBP12 ligands, makes it an ideal candidate for preclinical studies on iron overload diseases. The data and protocols presented in this guide provide a comprehensive framework for researchers to effectively utilize RC-32 in their investigations into the complex mechanisms of iron homeostasis and to explore its therapeutic potential.
References
Non-Immunosuppressive Alternatives to FK506 and Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK506 (Tacrolimus) and Rapamycin (Sirolimus) are powerful immunosuppressants crucial in organ transplantation and for treating certain autoimmune diseases. Their mechanism of action, centered on the inhibition of calcineurin and the mTOR pathway respectively, through the formation of a complex with FK506-binding proteins (FKBPs), is intrinsically linked to their therapeutic efficacy. However, this same mechanism leads to significant side effects, most notably a broad suppression of the immune system, which increases the risk of infections and malignancies. This has spurred the development of non-immunosuppressive analogs that retain the beneficial properties of these molecules, such as neuroprotection, neuroregeneration, and antifungal activity, while minimizing or eliminating their immunosuppressive effects.
This technical guide provides an in-depth overview of the core scientific principles, key molecular players, and promising non-immunosuppressive alternatives to FK506 and Rapamycin. We delve into the distinct signaling pathways that differentiate their immunosuppressive action from their neurotrophic and antifungal capabilities. This document summarizes quantitative data for lead compounds, details key experimental protocols, and provides visualizations of the critical signaling pathways and experimental workflows to aid researchers and drug development professionals in this burgeoning field.
The Scientific Core: Separating Immunosuppression from Therapeutic Action
The fundamental principle underlying the development of non-immunosuppressive FK506 and Rapamycin alternatives lies in the discovery that their immunosuppressive and other therapeutic effects are mediated by distinct molecular interactions and downstream signaling cascades.
The immunosuppressive action of FK506 is initiated by its binding to FKBP12, an abundant immunophilin. This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[1]
Rapamycin also binds to FKBP12, but this complex does not inhibit calcineurin. Instead, the Rapamycin-FKBP12 complex binds to and inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.
Crucially, the neurotrophic and antifungal activities of certain FK506 analogs do not require the inhibition of calcineurin.[2] This separation of activities has been a pivotal breakthrough, allowing for the design of molecules that can promote nerve regeneration or kill fungal pathogens without compromising the immune system.
Signaling Pathways
The differential signaling pathways of FK506 and its non-immunosuppressive analogs are central to their distinct biological effects.
Non-Immunosuppressive Alternatives for Antifungal Therapy
The antifungal mechanism of FK506 analogs closely mirrors their immunosuppressive action, but with a key difference: the target is the fungal calcineurin pathway.[1] This pathway is essential for the virulence of many human pathogenic fungi.[3] By designing molecules that selectively inhibit fungal FKBP12 and calcineurin over their human counterparts, it is possible to develop potent antifungal agents without immunosuppressive side effects.
Quantitative Data for Antifungal Analogs
The following table summarizes the in vitro activity of several non-immunosuppressive FK506 analogs against various fungal pathogens and their corresponding immunosuppressive activity.
| Compound | Fungal Species | Antifungal Activity (MIC, µg/mL) | Immunosuppressive Activity (IC50, ng/mL) | Fold Reduction in Immunosuppression (vs. FK506) | Reference |
| FK506 | C. neoformans | 0.001 | 0.0269 | 1 | |
| C. albicans | 0.005 | ||||
| A. fumigatus | 0.015 | ||||
| 9-deoxo-31-O-demethyl-FK506 | C. neoformans | 0.031 | 15 | 557 | |
| C. albicans | 0.063 | ||||
| A. fumigatus | 0.25 | ||||
| L-685,818 | C. neoformans | - | - | 100,000 | |
| APX879 | C. neoformans | - | - | ~71 | |
| C. albicans | - | ||||
| A. fumigatus | - | ||||
| 9-DeoxoFK520 | Various | Maintained significant activity | >900-fold lower than FK506 | >900 |
Experimental Protocols for Antifungal Activity
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in RPMI 1640 medium and the cell density is adjusted to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.
This protocol assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation.
Protocol:
-
Isolation of CD4+ T-cells: CD4+ T-cells are isolated from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Staining and Activation: The isolated T-cells are stained with a proliferation dye (e.g., CellTrace™ Violet) and then activated with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of the test compound.
-
Incubation: The cells are incubated for 72 hours at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: T-cell proliferation is assessed by flow cytometry by measuring the dilution of the proliferation dye in daughter cells. The IC50 value, the concentration at which the compound inhibits 50% of T-cell proliferation, is then calculated.
Non-Immunosuppressive Alternatives for Neuroprotection and Neuroregeneration
A significant area of research for non-immunosuppressive FKBP ligands is in the treatment of neurodegenerative diseases and nerve injury. These compounds, often referred to as neuroimmunophilin ligands (NILs), have demonstrated potent neurotrophic effects in various preclinical models.
Mechanism of Neurotrophic Action
The neurotrophic effects of these compounds are largely independent of calcineurin inhibition. Instead, they are thought to involve interactions with other FKBPs, particularly FKBP52. FKBP52 is a component of the steroid receptor-Hsp90 chaperone complex and is involved in microtubule dynamics, which are crucial for neurite outgrowth and neuronal differentiation. The binding of neurotrophic ligands to FKBP52 can modulate these processes, leading to enhanced neuronal survival and regeneration.
Another emerging target is FKBP51. Selective inhibitors of FKBP51, such as the SAFit compounds, have shown promise in models of stress-related disorders and pain, and may also play a role in neuroregeneration.
Promising Neurotrophic Compounds
Several non-immunosuppressive FKBP ligands have shown significant neurotrophic activity in preclinical studies.
-
GPI-1046: This compound has demonstrated potent neuroprotective and neuroregenerative effects in models of Parkinson's disease and nerve crush injury. It has been shown to restore NMDA receptor-mediated synaptic transmission and up-regulate presenilin-1.
-
V-10,367: A potent FKBP12 inhibitor that lacks the structural components for calcineurin inhibition. It has been shown to increase neurite outgrowth and accelerate nerve regeneration in a rat sciatic nerve crush model.
-
SAFit Ligands (e.g., SAFit2): These are selective inhibitors of FKBP51. They have shown efficacy in models of stress-related disorders and have the potential for treating neurodegenerative conditions by modulating the cellular stress response.
Quantitative Data for Neurotrophic Compounds
| Compound | Assay | Model System | Efficacy | Reference |
| GPI-1046 | Neurite Outgrowth | Chicken Sensory Ganglia | EC50 = 58 pM | |
| Functional Recovery | Rat Sciatic Nerve Crush | Significant improvement in motor function | ||
| Dopaminergic Neuron Survival | Mouse MPTP Model | Increased striatal dopamine levels | ||
| V-10,367 | Neurite Outgrowth | SH-SY5Y Neuroblastoma Cells | Concentration-dependent increase in neurite length | |
| Nerve Regeneration | Rat Sciatic Nerve Crush | Accelerated functional recovery | ||
| SAFit2 | FKBP51 Binding Affinity | In vitro | Ki = 0.6 nM | |
| FKBP51/FKBP52 Selectivity | In vitro | >10,000-fold |
Experimental Protocols for Neurotrophic Activity
This assay is a fundamental method for assessing the neuroregenerative potential of a compound.
Protocol:
-
Cell Culture: Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) are plated in culture dishes or multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A positive control, such as Nerve Growth Factor (NGF), is often included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours to allow for neurite extension.
-
Imaging and Analysis: The cells are fixed and imaged using a microscope. The length and number of neurites per cell are quantified using image analysis software.
This assay determines the protective effect of a compound against a neurotoxic insult.
Protocol (MTT Assay):
-
Cell Plating: Neuronal cells are seeded in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with the test compound for a specified period.
-
Neurotoxic Insult: A neurotoxin relevant to the disease model of interest (e.g., MPP+ for Parkinson's disease, amyloid-beta for Alzheimer's disease) is added to the wells.
-
Incubation: The plate is incubated for 24 to 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at approximately 570 nm. Increased absorbance correlates with higher cell viability.
Future Directions and Conclusion
The development of non-immunosuppressive alternatives to FK506 and Rapamycin represents a paradigm shift in the therapeutic application of immunophilin ligands. For antifungal therapy, the focus remains on designing molecules with greater selectivity for fungal over human FKBP12 and calcineurin to maximize efficacy and minimize off-target effects. In the realm of neurodegenerative diseases, the elucidation of the precise mechanisms of action of neuroimmunophilin ligands is paramount. Further research into the roles of FKBP52, FKBP51, and other FKBPs in neuronal function will undoubtedly pave the way for novel therapeutics for a range of debilitating neurological disorders.
This technical guide has provided a comprehensive overview of the current landscape of non-immunosuppressive FK506 and Rapamycin alternatives. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug developers working to translate the therapeutic potential of these fascinating molecules into clinical realities.
References
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of FKBP12 PROTAC RC32 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of RC32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the FKBP12 protein, in mouse models.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to target and degrade specific proteins.[1][2] RC32 is a PROTAC that consists of a ligand for the FKBP12 protein (Rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), joined by a linker.[1][3] This design facilitates the formation of a ternary complex between FKBP12, RC32, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] This chemical knockdown approach offers a powerful tool for studying the function of FKBP12 in vivo and holds therapeutic potential.
Mechanism of Action of RC32
The mechanism of RC32-mediated degradation of FKBP12 is a multi-step process:
-
Binding: RC32 simultaneously binds to the FKBP12 protein and the Cereblon (CRBN) E3 ubiquitin ligase.
-
Ternary Complex Formation: This binding event results in the formation of a ternary complex comprising FKBP12, RC32, and CRBN.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a recruited E2 ubiquitin-conjugating enzyme to the FKBP12 protein.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is then recognized and degraded by the proteasome.
-
Recycling: RC32 is released after ubiquitination and can catalytically induce the degradation of multiple FKBP12 proteins.
In Vivo Efficacy and Dosing in Mice
RC32 has demonstrated robust and rapid degradation of the FKBP12 protein in various organs of mice following both intraperitoneal (i.p.) and oral (p.o.) administration.
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration |
| Dosage | 30 mg/kg | 60 mg/kg |
| Dosing Schedule | Twice a day for 1 day | Twice a day for 1 day |
| Efficacy | Degrades FKBP12 protein in most organs (except the brain) after only 1 day of treatment. | Significantly degrades FKBP12 in mice. |
| Vehicle Formulation | Suspended solution of 1 mg/mL in DMSO, PEG300, Tween-80, and Saline. | Suspended solution of 1 mg/mL in DMSO, PEG300, Tween-80, and Saline. |
Detailed Experimental Protocols
Preparation of RC32 Formulation for In Vivo Administration
This protocol yields a 1 mg/mL suspended solution suitable for both oral and intraperitoneal injections in mice.
Materials:
-
RC32 (MedChemExpress, HY-145876)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a 10.0 mg/mL stock solution of RC32 in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 10.0 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until the RC32 is completely dissolved in the PEG300.
-
Add 50 µL of Tween-80 to the solution and mix evenly.
-
Add 450 µL of Saline to the mixture to bring the final volume to 1 mL.
-
The final concentration of the suspended solution will be 1 mg/mL.
In Vivo FKBP12 Degradation Study in Mice (Intraperitoneal Administration)
Animal Model:
-
Male and female mice are suitable for this study.
Materials:
-
RC32 formulation (1 mg/mL)
-
Vehicle control (formulated as above without RC32)
-
Syringes and needles for i.p. injection
-
Tissue harvesting tools
-
Protein lysis buffer
-
Western blotting reagents and antibodies (anti-FKBP12 and loading control, e.g., anti-β-Actin)
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to two groups: a vehicle control group and an RC32 treatment group.
-
Dosing:
-
Administer the first dose of either vehicle or RC32 (30 mg/kg) via intraperitoneal injection.
-
Twelve hours after the first dose, administer a second dose of vehicle or RC32 (30 mg/kg) via intraperitoneal injection.
-
-
Tissue Collection: Twenty-four hours after the initial dose, euthanize the mice and harvest various organs and tissues (e.g., heart, liver, kidney, spleen, lung, and stomach). Note that RC32 administered peripherally does not significantly degrade FKBP12 in the brain.
-
Protein Analysis:
-
Homogenize the collected tissues in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to assess the levels of FKBP12 protein. Use an antibody against a loading control protein (e.g., β-Actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of FKBP12 degradation in the RC32-treated group compared to the vehicle control group.
-
In Vivo FKBP12 Degradation Study in Mice (Oral Administration)
The protocol for oral administration is similar to the intraperitoneal protocol, with adjustments to the dosage and route of administration.
Experimental Workflow:
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 from the intraperitoneal protocol.
-
Dosing:
-
Administer the first dose of either vehicle or RC32 (60 mg/kg) via oral gavage.
-
Twelve hours after the first dose, administer a second dose of vehicle or RC32 (60 mg/kg) via oral gavage.
-
-
Tissue Collection and Protein Analysis: Follow steps 4 and 5 from the intraperitoneal protocol.
Signaling Pathways and Applications
FKBP12 is an immunophilin that plays a role in various cellular processes, including the regulation of the ryanodine receptor and the TGF-β signaling pathway. By degrading FKBP12, RC32 can be used to study the downstream effects on these pathways. For instance, degradation of FKBP12 has been shown to enhance bone morphogenetic protein (BMP) signaling, which is part of the TGF-β superfamily. This suggests potential therapeutic applications in diseases where modulation of BMP signaling is beneficial.
Concluding Remarks
RC32 is a valuable research tool for the in vivo knockdown of FKBP12 in mice. The protocols outlined in these application notes provide a framework for conducting robust and reproducible studies to investigate the physiological and pathological roles of FKBP12. Researchers should optimize these protocols based on their specific experimental needs and animal models.
References
Application Notes and Protocols for RC32 PROTAC in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein.[1][2] It functions as a heterobifunctional molecule, simultaneously binding to FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This ternary complex formation facilitates the ubiquitination of FKBP12, marking it for subsequent degradation by the proteasome.[4] This chemical knockdown approach offers a powerful tool for studying the in vivo functions of FKBP12 in various physiological and pathological processes. These application notes provide detailed protocols for the dosage and administration of RC32 in rat models based on preclinical studies.
Data Presentation
Table 1: RC32 PROTAC Dosage and Administration in Rats
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley Rats | |
| Dosage | 20 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Dosing Schedule | Twice per day | |
| Duration of Treatment | 1 day | |
| Observed Outcome | High degradation efficiency of FKBP12 |
Experimental Protocols
1. Preparation of RC32 Dosing Solution
This protocol describes the preparation of RC32 for intraperitoneal injection in rats.
-
Materials:
-
RC32 PROTAC
-
Vehicle (e.g., a mixture of DMSO, PEG300, and saline. The exact composition should be optimized for solubility and tolerability.)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
-
-
Procedure:
-
Determine the total volume of dosing solution required based on the number of animals and the injection volume per animal (typically 5-10 mL/kg for i.p. injections in rats).
-
Weigh the required amount of RC32 powder based on the desired concentration (e.g., for a 20 mg/kg dose in a rat with an average weight of 250g and an injection volume of 5 mL/kg, you would need 5 mg of RC32 per 1.25 mL of vehicle).
-
Dissolve the RC32 powder in a small amount of DMSO first to ensure complete solubilization.
-
Add the remaining vehicle components (e.g., PEG300 and saline) to the desired final volume and concentration.
-
Vortex the solution thoroughly until the RC32 is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulates before administration.
-
2. Intraperitoneal (i.p.) Administration of RC32 in Rats
This protocol outlines the procedure for administering RC32 to rats via intraperitoneal injection.
-
Materials:
-
Prepared RC32 dosing solution
-
Rat (properly restrained)
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol for disinfection
-
-
Procedure:
-
Gently restrain the rat, exposing the lower abdominal area.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the RC32 dosing solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Repeat the administration as per the dosing schedule (e.g., twice a day).
-
3. Post-Administration Analysis: Western Blot for FKBP12 Degradation
This protocol provides a general workflow for assessing the in vivo degradation of FKBP12 in tissue samples collected from RC32-treated rats.
-
Materials:
-
Tissues from treated and vehicle control rats
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Harvest tissues of interest from the rats at the desired time point after the final RC32 dose.
-
Homogenize the tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to visualize the protein bands.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of FKBP12 degradation in the RC32-treated group compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of RC32 PROTAC for FKBP12 degradation.
Caption: Experimental workflow for RC32 administration and analysis in rats.
References
Oral Administration of Fkbp12 PROTAC RC32: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the oral administration of RC32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the FK512-binding protein 12 (FKBP12). RC32 is a heterobifunctional molecule that consists of a ligand for FKBP12 (Rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), joined by a linker.[1] By inducing the proximity of FKBP12 to the E3 ligase, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12.[2] These notes offer a comprehensive guide to in vitro and in vivo applications of RC32, including detailed experimental protocols and data presentation to facilitate its use in research and drug development.
Introduction
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and the regulation of intracellular calcium release channels.[3][4] It is a well-validated target for immunosuppressive drugs like tacrolimus (FK506) and rapamycin.[3] PROTAC technology offers a novel therapeutic modality to target FKBP12 by inducing its degradation rather than merely inhibiting its function. RC32 has been shown to be a highly potent degrader of FKBP12 both in vitro and in vivo, with demonstrated activity upon oral administration.
Mechanism of Action
RC32 functions by hijacking the ubiquitin-proteasome system to induce the degradation of FKBP12. The molecule's bifunctional nature allows it to simultaneously bind to FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of RC32 to induce the degradation of multiple FKBP12 proteins.
Signaling Pathways
FKBP12 is known to interact with and regulate several key signaling pathways. By degrading FKBP12, RC32 can modulate these pathways. Notably, FKBP12 is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor and the Bone Morphogenetic Protein (BMP) signaling pathway. Degradation of FKBP12 can therefore lead to the activation of these pathways. Furthermore, the rapamycin component of RC32 can, in its free form, interact with mTOR, although RC32 itself is designed to primarily induce degradation rather than inhibition.
Data Presentation
In Vitro Degradation
RC32 has demonstrated potent and rapid degradation of FKBP12 in various cell lines.
| Cell Line | DC₅₀ (nM) | Time (hours) | Reference |
| Jurkat | ~0.3 | 12 | |
| Hep3B | 0.9 | - | |
| HuH7 | 0.4 | - |
In Vivo Degradation
Oral and intraperitoneal administration of RC32 has been shown to effectively degrade FKBP12 in multiple animal models.
| Animal Model | Dosage | Administration Route | Dosing Regimen | Organs with Significant Degradation | Reference |
| Mice | 60 mg/kg | Oral | Twice a day for 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach | |
| Mice | 30 mg/kg | Intraperitoneal (IP) | Twice a day for 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach (excluding brain) | |
| Bama Pigs (20 kg) | 8 mg/kg | Intraperitoneal (IP) | Twice a day for 2 days | Heart, Liver, Kidney, Spleen, Lung, Stomach | |
| Rhesus Monkeys | 8 mg/kg | Intraperitoneal (IP) | Twice a day for 3 days | Heart, Liver, Kidney, Spleen, Lung, Stomach |
Experimental Protocols
In Vitro FKBP12 Degradation Assay
This protocol describes the treatment of a cell line (e.g., Jurkat) with RC32 to assess FKBP12 degradation by Western Blot.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
RC32 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-FKBP12 and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture Jurkat cells in suspension in a T-75 flask at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
RC32 Treatment: Prepare serial dilutions of RC32 in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 12 hours). Include a vehicle control (DMSO only).
-
Cell Lysis:
-
Harvest cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the corresponding loading control. Calculate the percentage of FKBP12 degradation relative to the vehicle control.
In Vivo Oral Administration in Mice
This protocol outlines the procedure for oral administration of RC32 to mice to evaluate in vivo FKBP12 degradation.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
RC32
-
Vehicle components: DMSO, PEG300, Tween-80, Saline
-
Oral gavage needles (18-20 gauge for mice)
-
Surgical tools for tissue harvesting
-
Homogenizer
-
Lysis buffer
-
Western Blotting reagents (as listed in the in vitro protocol)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
RC32 Formulation:
-
Prepare a stock solution of RC32 in DMSO (e.g., 10 mg/mL).
-
To prepare a 1 mg/mL suspended solution for oral administration, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
-
-
Oral Administration:
-
Weigh each mouse to determine the correct dosing volume (e.g., for a 60 mg/kg dose in a 20g mouse, administer 120 µL of the 1 mg/mL solution).
-
Administer the RC32 suspension or vehicle control to the mice via oral gavage. This should be performed by trained personnel.
-
Follow the desired dosing regimen (e.g., twice a day for one day).
-
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Perfuse the animals with ice-cold PBS to remove blood from the organs.
-
Dissect and collect the tissues of interest (e.g., heart, liver, kidney, spleen, lung, stomach).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
Tissue Homogenization and Protein Extraction:
-
For each tissue sample, add a sufficient volume of ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Follow steps 4-7 of the in vitro protocol for cell lysis, protein quantification, and Western Blotting.
-
Conclusion
RC32 is a valuable research tool for studying the biological functions of FKBP12 through its targeted degradation. The protocols provided in this document offer a framework for conducting both in vitro and in vivo experiments to assess the efficacy and mechanism of action of RC32. The ability to administer RC32 orally and achieve significant systemic degradation of FKBP12 highlights its potential for further preclinical and clinical development.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FKBP12 PROTAC RC32 in Cell Culture
These application notes provide detailed protocols for the use of RC32, a proteolysis-targeting chimera (PROTAC), to induce the degradation of the FK506-binding protein 12 (FKBP12) in cell culture. This document is intended for researchers, scientists, and drug development professionals interested in utilizing RC32 for in vitro studies.
Introduction to FKBP12 PROTAC RC32
RC32 is a heterobifunctional molecule designed to specifically target FKBP12 for degradation. It consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding brings FKBP12 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2][3] This chemical knockdown approach allows for the study of FKBP12 function in a time- and dose-dependent manner, offering an alternative to genetic methods. Notably, RC32-mediated degradation of FKBP12 does not typically induce the immunosuppressive effects associated with FKBP12 inhibitors like FK506 and rapamycin, as it does not inhibit calcineurin or mTOR signaling pathways.[4]
Data Presentation
Table 1: In Vitro Efficacy of RC32 in Various Cell Lines
| Cell Line | Organism | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Jurkat | Human | 0.1 - 1000 nM | 12 hours | DC50 of ~0.3 nM | |
| Hep3B | Human | Not specified | Not specified | DC50 of 0.9 nM | |
| HuH7 | Human | Not specified | Not specified | DC50 of 0.4 nM | |
| INA-6 | Human | 1 or 100 nM | 18 hours | Dose-dependent degradation of FKBP12 | |
| IH-1 | Human | Upper pM to nM range (with BMP6) | 72 hours | Enhanced BMP6-induced loss of cell viability | |
| Karpas-417 | Human | Upper pM to nM range (with BMP6) | 72 hours | Enhanced BMP6-induced loss of cell viability | |
| DOHH-2 | Human | Upper pM to nM range (with BMP6) | 72 hours | Enhanced BMP6-induced loss of cell viability | |
| Various Cell Lines | Human, Rat, Mouse, Chicken | 100 nM | 12 hours | Efficient degradation of FKBP12 | |
| Primary Cardiac Myocytes | Not specified | 1 µM | 12 hours | High degradation efficiency |
DC50 (Degradation Concentration 50) is the concentration of the PROTAC that results in 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
RC32 operates by hijacking the cell's ubiquitin-proteasome system to selectively degrade FKBP12. The process begins with the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ubiquitin ligase. This proximity allows the E3 ligase to polyubiquitinate FKBP12, marking it for recognition and degradation by the proteasome. The degradation of FKBP12 can, in turn, enhance bone morphogenetic protein (BMP) signaling pathways.
Caption: Mechanism of action for RC32-mediated FKBP12 degradation.
Experimental Protocols
Protocol 1: Assessment of FKBP12 Degradation by Western Blot
This protocol details the steps to determine the dose- and time-dependent degradation of FKBP12 in response to RC32 treatment.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
RC32 PROTAC
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight if applicable.
-
PROTAC Treatment: Prepare serial dilutions of RC32 in complete culture medium. For a dose-response experiment, typical concentrations might range from 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Treat the cells with the RC32 dilutions and incubate for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is to determine the effect of RC32-mediated FKBP12 degradation on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
RC32 PROTAC
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells per well) in 90 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of RC32 in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value if applicable.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro activity of RC32.
Caption: General experimental workflow for assessing RC32 activity.
References
Application Note: Preparing Fkbp12 PROTAC RC32 Stock Solutions
Introduction
RC32 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12).[1] It is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By inducing the formation of a ternary complex between FKBP12 and CRBN, RC32 triggers the ubiquitination and subsequent degradation of the FKBP12 protein by the proteasome. This chemical knockdown strategy has been effectively demonstrated in various cell lines and in vivo models, including mice, rats, pigs, and rhesus monkeys, making it a valuable tool for studying FKBP12 function.
Proper preparation of stock solutions is critical for ensuring the reproducibility and accuracy of experimental results. Due to the high molecular weight and complex structure typical of PROTACs, RC32 exhibits limited aqueous solubility. This document provides detailed protocols for preparing high-concentration stock solutions in an organic solvent and subsequent working solutions for in vitro and in vivo applications.
Physicochemical and Storage Data
All quantitative data for RC32 is summarized in the table below for quick reference. Adherence to the recommended storage conditions is crucial to maintain the stability and activity of the compound.
| Parameter | Value | Reference |
| Molecular Weight | 1426.69 g/mol | |
| Chemical Formula | C₇₅H₁₀₇N₇O₂₀ | |
| CAS Number | 2375555-66-9 | |
| Purity | >98% | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility and Vehicle Formulation
RC32 is sparingly soluble in aqueous solutions. A high-concentration stock solution is typically prepared in dimethyl sulfoxide (DMSO). For in vivo administration, a specific vehicle formulation is required to create a stable suspension.
| Solvent / Vehicle | Concentration & Notes | Reference |
| DMSO | A 10 mg/mL clear stock solution can be prepared. | |
| In Vivo Formulation | 1 mg/mL suspended solution. Requires sonication. | |
| Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for RC32 and the general workflow for preparing stock solutions.
Caption: Mechanism of action for RC32 PROTAC.
Caption: Workflow for preparing RC32 stock solutions.
Experimental Protocols
Materials and Equipment
-
RC32 powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions RC32 is a potent bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood. Always wear appropriate PPE to avoid direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 10 mM)
This protocol describes the preparation of a high-concentration stock solution, which is ideal for long-term storage and for making serial dilutions for in vitro experiments.
-
Calculation: Determine the mass of RC32 required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 1426.69 g/mol = 14.27 mg
-
-
Weighing: Carefully weigh the calculated amount of RC32 powder using an analytical balance and place it into a sterile tube.
-
Reconstitution: Add the calculated volume of DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or warm gently at 37°C until the solution is clear.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month .
Protocol 2: Preparing Working Solutions for In Vitro Experiments
-
Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock into pre-warmed sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically <0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application: Add the diluted working solution to your cell cultures immediately.
Protocol 3: Preparing a 1 mg/mL Suspension for In Vivo Administration
This protocol is based on a published formulation for creating a homogenous suspension suitable for intraperitoneal or oral administration in animal models.
-
Prepare a 10 mg/mL Stock in DMSO: If not already prepared, make a 10 mg/mL clear stock solution of RC32 in DMSO as described in Protocol 1.
-
Vehicle Preparation (per 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300 .
-
Add 100 µL of the 10 mg/mL RC32 stock solution (from step 1) to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly again.
-
Add 450 µL of sterile saline to the tube.
-
-
Final Suspension: Vortex the final mixture vigorously. To ensure a uniform suspension, sonicate the solution until it appears homogenous. This preparation results in a 1 mg/mL suspended solution of RC32.
-
Administration: Use the suspension immediately after preparation. If it settles, vortex or sonicate briefly before administration to ensure consistent dosing.
References
Application Notes and Protocols for RC32 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12). It is synthesized by linking a ligand for FKBP12 (Rapamycin) to a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide) via a chemical linker.[1][2] This bifunctional molecule facilitates the recruitment of FKBP12 to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2] These application notes provide detailed protocols for the solubilization and application of RC32 PROTAC in both in vitro and in vivo research settings.
Data Presentation: Recommended Solvents and Solubility
RC32 PROTAC exhibits limited solubility in aqueous solutions. The selection of an appropriate solvent is critical for maintaining its stability and activity. Based on available data, the following solvents are recommended for the dissolution of RC32 PROTAC.
| Solvent/Formulation | Application | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro (Stock Solution) | 10 mg/mL (approx. 7.01 mM) | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1] |
| DMSO, PEG300, Tween-80, Saline | In Vivo (Suspended Solution) | 1 mg/mL | A common formulation for intraperitoneal (i.p.) and oral (p.o.) administration. The recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| DMSO and Castor Oil in 0.9% NaCl | In Vivo | Not specified | An alternative in vivo formulation consists of 5% DMSO and 10% castor oil in 0.9% NaCl (aq.). |
Note: Due to the large and flexible structure of PROTACs, they often present challenges in achieving high solubility. It is crucial to ensure complete dissolution and to avoid repeated freeze-thaw cycles of stock solutions to maintain the integrity of the compound.
Experimental Protocols
In Vitro Protocol: Preparation of RC32 Stock Solution and Cell Treatment
This protocol outlines the preparation of a DMSO stock solution of RC32 and its application for treating cells in culture.
Materials:
-
RC32 PROTAC powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Cell culture medium
-
Target cells (e.g., Jurkat cells)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of RC32 PROTAC powder. The molecular weight of RC32 is 1426.69 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm the absence of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
-
Cell Treatment:
-
Culture the target cells to the desired density.
-
On the day of the experiment, thaw an aliquot of the RC32 stock solution at room temperature.
-
Prepare serial dilutions of the RC32 stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of RC32.
-
Incubate the cells for the desired time period (e.g., 12 hours).
-
Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess FKBP12 protein levels.
-
In Vivo Protocol: Preparation and Administration of RC32 Formulation
This protocol describes the preparation of an RC32 formulation suitable for intraperitoneal or oral administration in animal models.
Materials:
-
RC32 PROTAC powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Animal model (e.g., mice)
Procedure:
-
Preparation of 1 mg/mL RC32 Suspended Solution:
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO as described in the in vitro protocol.
-
To prepare 1 mL of the final formulation, combine the following in a sterile tube in the specified order, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 10 mg/mL RC32 in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Vortex the final mixture vigorously to ensure a uniform suspension. This formulation results in a 1 mg/mL suspended solution of RC32.
-
-
Administration:
-
The prepared formulation can be administered to animals via intraperitoneal injection or oral gavage.
-
Dosage and frequency will depend on the specific animal model and experimental design. For example, in mice, RC32 has been administered at 30 mg/kg via intraperitoneal injection twice a day.
-
Mandatory Visualizations
Signaling Pathway of RC32-mediated FKBP12 Degradation
Caption: Mechanism of RC32-induced FKBP12 degradation.
Experimental Workflow for In Vitro Analysis of RC32 Efficacy
Caption: Workflow for assessing RC32 efficacy in cell culture.
Logical Relationship for In Vivo Formulation Preparation
Caption: Preparation of RC32 for in vivo administration.
References
Application Notes and Protocols for In Vitro Degradation of FKBP12 using PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for an in vitro degradation assay of the FKBP12 protein utilizing the PROTAC (Proteolysis Targeting Chimera) molecule, RC32. This document includes detailed protocols, data presentation guidelines, and visual representations of the underlying biological mechanisms and experimental procedures.
Introduction to FKBP12 and PROTAC RC32
FKBP12 (12-kDa FK506-binding protein) is a highly conserved peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and signal transduction.[1] It is involved in the regulation of several key signaling pathways, such as the TGF-β and mTOR pathways, and modulates the function of calcium channels like the ryanodine receptor.[1][2][3][4]
RC32 is a potent and specific PROTAC degrader of FKBP12. It is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.
Mechanism of Action of RC32
The mechanism of RC32-mediated degradation of FKBP12 is a multi-step process:
-
Ternary Complex Formation : RC32, with its two distinct warheads, physically bridges FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN), forming a stable ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of FKBP12.
-
Proteasomal Degradation : The poly-ubiquitinated FKBP12 is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling of RC32 : After the degradation of FKBP12, RC32 is released and can engage in further rounds of degradation, acting catalytically.
Figure 1: Mechanism of RC32-mediated FKBP12 degradation.
Quantitative Data Summary
The following tables summarize the quantitative data for RC32-mediated degradation of FKBP12 from published studies.
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC₅₀ | Jurkat | ~0.3 nM | 12 hours | |
| DC₅₀ | Hep3B | 0.9 nM | Not Specified | |
| DC₅₀ | HuH7 | 0.4 nM | Not Specified | |
| Table 1: Half-maximal Degradation Concentration (DC₅₀) of RC32 |
| Cell Line | RC32 Concentration | Degradation | Treatment Time | Reference |
| Jurkat | 100 nM | Significant | 12 hours | |
| Primary Cardiac Myocytes | 1 µM | Significant | 12 hours | |
| Table 2: Degradation Efficiency of RC32 in Different Cell Lines |
Experimental Protocols
In Vitro Degradation Assay of FKBP12 by RC32 using Western Blot
This protocol outlines the steps to determine the degradation of FKBP12 in a cellular context upon treatment with RC32.
Materials:
-
Cell Lines: Jurkat, Hep3B, or HuH7 cells
-
Cell Culture Reagents: RPMI-1640 or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
PROTAC: RC32 (stock solution in DMSO)
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-FKBP12
-
Primary Antibody: Mouse or Rabbit anti-β-Actin (or other loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (if applicable)
-
-
Western Blotting Equipment and Reagents: SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
Figure 2: Western blot workflow for FKBP12 degradation assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
RC32 Treatment:
-
Prepare serial dilutions of RC32 in culture medium from a stock solution. A suggested concentration range for a dose-response experiment is 0.1 nM to 1000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of RC32.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control (e.g., β-Actin).
-
-
Signal Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of RC32 to determine the DC₅₀ value.
-
FKBP12 Signaling Pathway Involvement
FKBP12 is a key regulator in several signaling pathways. Its degradation can have significant downstream effects.
Figure 3: Simplified diagram of signaling pathways involving FKBP12.
Conclusion
The PROTAC RC32 is a powerful research tool for the targeted degradation of FKBP12. The protocols and information provided in these application notes offer a framework for researchers to effectively design and execute in vitro degradation assays. Accurate determination of parameters such as DC₅₀ and Dₘₐₓ is crucial for the characterization and development of PROTAC-based therapeutics.
References
Application Notes and Protocols for Western Blot Analysis of RC32-Mediated FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the degradation of FKBP12 (FK506-Binding Protein 12) induced by RC32, a potent Proteolysis Targeting Chimera (PROTAC). RC32 is a heterobifunctional molecule that consists of Rapamycin, a ligand for FKBP12, and Pomalidomide, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of FKBP12.[5] Western blotting is a fundamental technique to quantify the extent of target protein degradation. These application notes offer a comprehensive guide to performing Western blot analysis to determine the efficacy of RC32 in various cell lines.
Mechanism of Action of RC32
RC32 operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system. The Rapamycin component of RC32 binds to FKBP12, while the Pomalidomide moiety recruits the E3 ubiquitin ligase, Cereblon. This brings FKBP12 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the FKBP12 protein. Polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. The degradation of FKBP12 by RC32 can be blocked by inhibitors of the proteasome, such as bortezomib and carfilzomib, confirming the dependence on the ubiquitin-proteasome system.
Data Presentation
In Vitro Degradation of FKBP12 by RC32
| Cell Line | RC32 Concentration | Incubation Time | Degradation Outcome | Reference |
| Jurkat | 0.1 - 1000 nM | 12 hours | DC50 of ~0.3 nM | |
| Jurkat | Indicated Concentrations | 12 hours | Dose-dependent degradation | |
| Hep3B | Not specified | Not specified | DC50 of 0.9 nM | |
| HuH7 | Not specified | Not specified | DC50 of 0.4 nM | |
| Various Cell Lines | 100 nM | 12 hours | Efficient degradation | |
| Primary Cardiac Myocytes | 1 µM | 12 hours | Efficient degradation |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein.
In Vivo Degradation of FKBP12 by RC32
| Animal Model | RC32 Dosage | Administration Route | Treatment Duration | Degradation Outcome | Reference |
| Mice | 30 mg/kg (twice a day) | Intraperitoneal (i.p.) | 1 day | Degradation in most organs (except brain) | |
| Mice | 60 mg/kg (twice a day) | Oral | 1 day | Significant degradation | |
| Rhesus Monkeys | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach | |
| Bama Pigs (20 kg) | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 2 days | Efficient degradation in most organs |
Experimental Protocols
Western Blot Protocol for Measuring RC32-Induced FKBP12 Degradation
This protocol outlines the steps for cell treatment, lysate preparation, and Western blot analysis to quantify FKBP12 degradation.
Materials:
-
Cell culture reagents
-
RC32 compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12 (see antibody selection section)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a dilution series of RC32 in cell culture medium. A common concentration range to test is 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the RC32 dilutions or vehicle for the desired time. A 12-hour incubation is a good starting point.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. FKBP12 is a small protein (~12 kDa), so a higher percentage gel (e.g., 12-15%) is recommended.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin or GAPDH) following the same procedure.
-
Antibody Selection:
Several commercially available antibodies are suitable for detecting FKBP12 in Western blot applications. It is crucial to use an antibody validated for Western blotting that recognizes the endogenous levels of FKBP12.
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the RC32 concentration to determine the DC50 value.
Visualizations
Signaling Pathway of RC32-Mediated FKBP12 Degradation
Caption: RC32 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.
Experimental Workflow for Western Blot Analysis
Caption: A stepwise workflow for the Western blot analysis of RC32-mediated FKBP12 degradation, from cell treatment to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for RC32-Mediated Protein Knockdown in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein knockdown is a critical technique for studying protein function and for the development of novel therapeutics. While traditional genetic methods like CRISPR/Cas9 are powerful, they can be challenging to implement in adult large animal models, such as non-human primates.[1][2][3][4] A chemical approach utilizing Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative for achieving rapid, reversible, and global protein knockdown.[1] This document provides detailed application notes and protocols for the use of RC32, a PROTAC molecule, to achieve protein knockdown of FKBP12 in non-human primates.
RC32 is a chemical tool that has been successfully used to degrade the FKBP12 protein in a variety of animal models, including mice, rats, pigs, and rhesus monkeys. This approach provides a powerful tool for studying gene function in large animals where traditional gene-targeting methods are not always feasible.
Mechanism of Action of RC32
RC32 operates through the PROTAC technology. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
RC32 is composed of three key components:
-
A ligand that binds to the target protein, FKBP12 (a rapamycin moiety).
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a pomalidomide moiety).
-
A linker that connects these two ligands.
By simultaneously binding to FKBP12 and CRBN, RC32 forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, marking it for degradation by the 26S proteasome.
Application in Non-Human Primates (Rhesus Monkeys)
Studies have demonstrated the successful use of RC32 for FKBP12 protein knockdown in rhesus monkeys. Intraperitoneal (i.p.) administration of RC32 resulted in a significant reduction of FKBP12 protein levels across various tissues.
Experimental Workflow
The general workflow for an RC32-mediated protein knockdown study in non-human primates involves acclimatization, baseline data collection, RC32 administration, and subsequent sample collection for analysis.
Experimental Protocols
Animal Handling and Housing
-
Species: Rhesus monkeys (Macaca mulatta) are a suitable species.
-
Housing: Animals should be housed in accordance with institutional guidelines and the Guide for the Care and Use of Laboratory Animals.
-
Acclimatization: Allow for a sufficient period of acclimatization to the facility before the start of the experiment.
-
Health Monitoring: Conduct regular health checks by qualified veterinary staff.
RC32 Formulation and Administration
-
Formulation: Prepare RC32 in a vehicle solution suitable for intraperitoneal injection. A formulation used in previous studies is 5% Kolliphor® HS 15 and 95% saline.
-
Dosage: A previously reported effective dosage regimen is 8 mg/kg, administered intraperitoneally twice a day for 3 days, followed by 8 mg/kg once a day for 12 days.
-
Administration:
-
Anesthetize the monkey using an appropriate anesthetic agent (e.g., ketamine, ~10 mg/kg body weight).
-
Place the animal in a supine position.
-
Aseptically prepare the injection site on the lower abdomen.
-
Carefully insert the needle into the peritoneal cavity, avoiding puncture of internal organs.
-
Slowly inject the calculated volume of the RC32 formulation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal during recovery from anesthesia.
-
Sample Collection and Processing
-
Blood Collection: Blood samples can be collected at various time points to monitor for any systemic effects.
-
Tissue Collection: For terminal studies, euthanize the animals at the designated endpoint.
-
Anesthetize the monkey deeply with an appropriate anesthetic (e.g., ketamine and isoflurane).
-
Perform exsanguination through the aorta.
-
Rapidly dissect and collect various organs and tissues of interest.
-
Quick-freeze the samples in liquid nitrogen and store them at -80°C until further analysis.
-
Assessment of Protein Knockdown
-
Western Blotting: This is the primary method to quantify the level of protein knockdown.
-
Homogenize the collected tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FKBP12.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the results.
-
Incubate with an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Quantitative Data Summary
The following table summarizes the reported FKBP12 protein knockdown in various tissues of rhesus monkeys following RC32 administration.
| Tissue | Mean Knockdown (%) | Standard Deviation |
| Heart | 85 | ± 5 |
| Liver | 90 | ± 4 |
| Kidney | 88 | ± 6 |
| Lung | 82 | ± 7 |
| Brain | 50 | ± 10 |
| Muscle | 75 | ± 8 |
Note: Data is adapted from published studies and may vary depending on the specific experimental conditions.
Safety and Reversibility
-
Safety: In the reported studies, the administration of RC32 was generally well-tolerated by the animals, with no significant adverse effects observed. However, as with any experimental compound, careful monitoring for any signs of toxicity is essential.
-
Reversibility: A key advantage of the PROTAC approach is its reversibility. After withdrawal of RC32, the levels of the target protein are expected to recover as new protein is synthesized. The timeframe for recovery will depend on the synthesis and degradation rates of the target protein. In cell culture, FKBP12 protein levels fully recovered within 96 hours after RC32 washout.
Conclusion
RC32 provides a valuable chemical tool for achieving potent and reversible protein knockdown in non-human primates. This technology opens up new avenues for in vivo functional genomics and target validation in a preclinical setting that is highly relevant to human physiology. The protocols and data presented here serve as a guide for researchers looking to utilize this innovative approach in their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical approach for global protein knockdown from mice to non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC32 in Preclinical Research
Introduction
The designation "RC32" is ambiguous in current scientific literature. This document provides information on two distinct molecules, RGC-32 (Response Gene to Complement 32) and DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, Mr 32 kDa) , which are plausible intended subjects of inquiry due to their involvement in significant signaling pathways and their roles in various preclinical research models. Additionally, a brief overview of the antibody-drug conjugate RC88 is included, given its relevance in preclinical oncology.
Part 1: RGC-32 (Response Gene to Complement 32)
Application Notes
Background:
RGC-32, or Response Gene to Complement 32, is a protein implicated in cell cycle regulation. It plays a significant role in T-cell receptor (TCR) signaling, connecting phosphoinositide 3-kinase (PI3K) signaling to pathways that promote cytokine transcription, cell survival, and cell-cycle activation.[1]
Mechanism of Action:
In the context of T-cell activation, signaling through the TCR and the co-stimulatory receptor CD28 activates PI3K. PI3K, in turn, activates Akt. RGC-32 acts on Akt, which then phosphorylates the FOXO1 protein. This phosphorylation event leads to the induction of IL-2 transcription and subsequent cell cycle activation, contributing to the overall TCR-mediated signaling cascade. The secreted IL-2 can then have an autocrine effect on T-cells, potentially leading to further activation of PI3K.[1]
Preclinical Applications:
-
Immunology and Autoimmune Diseases: Given its role in T-cell activation and proliferation, RGC-32 is a potential therapeutic target in autoimmune diseases characterized by aberrant T-cell activity. Preclinical models could involve RGC-32 knockout mice to study the effects of its deficiency on the development and progression of autoimmune conditions.[1]
-
Cancer Research: As a cell cycle regulator, the role of RGC-32 in cancer is an area of active investigation. Preclinical studies may involve evaluating the effect of modulating RGC-32 expression or activity on tumor growth and proliferation in various cancer models.
Signaling Pathway Diagram
Caption: RGC-32's role in the T-Cell Receptor signaling cascade.
Part 2: DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, Mr 32 kDa)
Application Notes
Background:
DARPP-32 (also known as PPP1R1B) is a key protein involved in regulating dopamine and cAMP signaling pathways in the brain.[2] Recent studies have revealed its expression in other tissues and its involvement in cancer progression, where it can act as a signaling hub that regulates multiple pathways important for carcinogenesis.[2]
Mechanism of Action in Cancer:
In colorectal cancer (CRC), DARPP-32 has been shown to promote cancer cell proliferation, migration, and invasion while reducing apoptosis. Mechanistically, DARPP-32 may exert its biological functions by regulating the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Overexpression of DARPP-32 has been observed in several cancers, including gastric, colon, prostate, and breast cancers.
Preclinical Applications:
-
Oncology: DARPP-32's role in promoting tumor progression makes it a potential therapeutic target and a biomarker in various cancers. Preclinical research models can be utilized to:
-
Evaluate the anti-tumor efficacy of DARPP-32 inhibitors.
-
Investigate the effects of DARPP-32 knockdown on tumor growth and metastasis.
-
Study its role in chemotherapeutic drug resistance.
-
-
Neurobiology: As a central regulator of dopamine signaling, DARPP-32 remains a key target for preclinical studies in neurological and psychiatric disorders.
Signaling Pathway Diagram
Caption: DARPP-32's influence on cancer progression via the PI3K/AKT pathway.
Part 3: RC88 (Antibody-Drug Conjugate)
Application Notes
Background:
RC88 is a mesothelin-targeting antibody-drug conjugate (ADC) developed for the treatment of malignant solid tumors. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.
Mechanism of Action:
RC88 binds to mesothelin (MSLN) on the surface of tumor cells. Following binding, the complex undergoes receptor-mediated internalization and is trafficked to the lysosomes. Inside the lysosomes, the cytotoxic agent, monomethyl auristatin E (MMAE), is released through protease cleavage. MMAE then exerts its cell-killing effect by arresting the tumor cell cycle in the G2/M phase.
Preclinical Data Summary:
Preclinical studies for RC88 have been conducted in xenograft mouse models using ovarian and lung cancer cell lines to establish the relationship between pharmacokinetics (PK) and pharmacodynamics (PD).
| Preclinical Model | Cell Line | Dosing Schedule | Effective Doses | Observed Effect |
| Balb/c nude mice | OVCAR3-MSLN-3# (Ovarian Cancer) | Q1W x 1 | 2.1 mg/kg | Tumor volume less than initial volume until 11 days post-dosing. |
| Balb/c nude mice | OVCAR3-MSLN-3# (Ovarian Cancer) | Q1W x 3 | 1.5 and 3 mg/kg | Significant tumor reduction 7 days after the first dose. |
| Balb/c nude mice | H292-MSLN-9C8 (Lung Cancer) | q1w x 3 | 1.5 and 3 mg/kg | Significant tumor reduction. |
| Balb/c nude mice | H292-MSLN-9C8 (Lung Cancer) | q1w x 3 | 0.75 mg/kg | Moderate effect. |
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical assessment of RC88.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Anti-Cancer Agent in a Xenograft Model
This protocol is a generalized representation based on common practices in preclinical oncology research, such as those used for evaluating compounds like RC88.
1. Animal Model and Cell Line:
-
Use immunodeficient mice (e.g., Balb/c nude or NSG mice), typically 6-8 weeks old.
-
Select a human cancer cell line relevant to the therapeutic agent's target (e.g., MSLN-expressing OVCAR3 or H292 cells for RC88).
-
Culture cells under standard conditions and ensure they are free of mycoplasma.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach the desired size, randomize the animals into treatment and control groups with similar mean tumor volumes.
4. Drug Administration:
-
Prepare the therapeutic agent and vehicle control solutions.
-
Administer the agent according to the planned dosing schedule and route (e.g., intravenously for RC88).
-
The control group receives the vehicle solution following the same schedule.
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
6. Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the anti-tumor efficacy, often expressed as tumor growth inhibition (TGI).
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to assess the activation state of proteins in signaling pathways, such as the PI3K/AKT pathway modulated by RGC-32 and DARPP-32.
1. Sample Preparation:
-
Treat cultured cells with the compound of interest or use tissue samples from in vivo studies.
-
Lyse the cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate the proteins based on their molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-Akt, anti-DARPP-32).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
5. Detection:
-
Add a chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
6. Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with FKBP12 PROTAC RC-32
Welcome to the technical support center for the FKBP12 PROTAC RC-32. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments with RC-32. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate seamless experimental workflows and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is FKBP12 PROTAC RC-32 and why is its solubility a concern?
A1: FKBP12 PROTAC RC-32 is a proteolysis-targeting chimera designed to induce the degradation of the FKBP12 protein.[1][2][3] Like many PROTACs, RC-32 is a large molecule with a high molecular weight and significant lipophilicity, characteristics that often lead to poor aqueous solubility.[4] This can result in experimental challenges such as compound precipitation in aqueous buffers, leading to inaccurate potency measurements and lack of reproducible data. One supplier notes the solubility of RC-32 as 1 mg/mL (0.70 mM) in a suspended solution, requiring sonication to aid dissolution, which indicates its low solubility.
Q2: What are the immediate signs of solubility issues in my experiment?
A2: Visual indicators of poor solubility include the appearance of a cloudy or precipitated solution when RC-32 is added to aqueous media, such as cell culture medium or assay buffers. Other signs can be inconsistent results between experimental replicates and a lower-than-expected biological activity, which may be due to the actual concentration of the dissolved compound being much lower than intended.
Q3: How does poor solubility of RC-32 impact my experimental results?
A3: Poor solubility can significantly affect the accuracy and reproducibility of your experiments. Key consequences include:
-
Underestimation of Potency: If RC-32 precipitates in the assay, the effective concentration will be lower than the nominal concentration, leading to an inaccurate determination of its degradation capacity (DC50) or inhibitory concentration (IC50).
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.
-
Low Bioavailability: In cell-based assays and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Troubleshooting Guide
Issue 1: RC-32 Precipitates Upon Dilution in Aqueous Buffer
Cause: The high lipophilicity and large molecular size of PROTACs like RC-32 often lead to their precipitation when transitioning from a high-concentration organic stock solution (e.g., DMSO) to an aqueous environment.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in 100% DMSO. While a 10 mM stock is common, for poorly soluble compounds, starting with a 1-5 mM stock can be beneficial.
-
Use of Co-solvents: The inclusion of a co-solvent can improve solubility. For instance, Pluronic F-127 or Poloxamer 188 can be used to enhance the dissolution of poorly soluble molecules.
-
Sonication: As suggested by a supplier, ultrasonic treatment can help to disperse the compound and break down larger aggregates, leading to a more uniform suspension.
-
Heating: Gently warming the solution can sometimes improve solubility, but care must be taken to avoid compound degradation. The thermal stability of RC-32 should be considered.
Issue 2: Inconsistent Results in Cell-Based Assays
Cause: Variability in the amount of dissolved RC-32 between wells or experiments can lead to inconsistent biological effects.
Solutions:
-
Serial Dilution Strategy: Prepare serial dilutions in a manner that minimizes the time the compound spends in an intermediate aqueous solution before being added to the final assay medium.
-
Formulation with Excipients: Consider using formulation strategies known to improve PROTAC solubility. Amorphous solid dispersions (ASDs) with polymers like HPMCAS have been shown to enhance the supersaturation and dissolution of PROTACs.
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF). This is particularly relevant for oral bioavailability studies.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of RC-32, which is a measure of how much of the compound remains in solution after being rapidly precipitated from a DMSO stock.
Materials:
-
RC-32
-
100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Plate reader (spectrophotometer or nephelometer)
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of RC-32 in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Precipitation: Add PBS (pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low (e.g., 1-2%) to induce precipitation of the insoluble compound.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis spectrophotometer. The concentration at which a significant increase in turbidity/absorbance is observed represents the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) Formulation
This protocol describes a general method for preparing an ASD of RC-32 to enhance its solubility.
Materials:
-
RC-32
-
Polymer excipient (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)
-
Organic solvent (e.g., Dichloromethane, Methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both RC-32 and the chosen polymer (e.g., HPMCAS) in a suitable organic solvent. The drug-to-polymer ratio can be varied (e.g., 10%, 20% w/w drug loading).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under a high vacuum at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: The resulting ASD can be characterized by methods such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine its glass transition temperature.
-
Dissolution Testing: The dissolution profile of the ASD can then be compared to the unformulated RC-32 in a relevant aqueous buffer.
Data Presentation
Table 1: Solubility of RC-32 in Different Solvents (Illustrative Example)
| Solvent System | Concentration (µg/mL) | Method of Dissolution | Observations |
| PBS, pH 7.4 | < 1 | Vortexing | Precipitate observed |
| PBS with 2% DMSO | ~5 | Vortexing, Sonication | Slight precipitation |
| FaSSIF | ~20 | Gentle agitation | Mostly dissolved |
| FeSSIF | > 50 | Gentle agitation | Clear solution |
| 10% HPMCAS ASD in PBS | > 100 | Gentle agitation | Clear solution, supersaturated |
Note: This table is for illustrative purposes to demonstrate how solubility can be enhanced. Actual values for RC-32 would need to be determined experimentally.
Signaling Pathways and Workflows
FKBP12 is involved in several critical signaling pathways. Understanding these can provide context for the biological effects of RC-32-mediated degradation.
FKBP12 and TGF-β Signaling
FKBP12 is a known inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor. By binding to the receptor, FKBP12 prevents its basal signaling activity. Degradation of FKBP12 by RC-32 would be expected to relieve this inhibition, potentially leading to increased TGF-β signaling.
Caption: FKBP12 negatively regulates the TGF-β signaling pathway.
FKBP12 and mTOR Signaling
FKBP12 is also a crucial component in the rapamycin-mediated inhibition of the mammalian target of rapamycin (mTOR) pathway. The FKBP12-rapamycin complex binds to and inhibits mTORC1. RC-32 utilizes a rapamycin derivative to bind to FKBP12, and instead of inhibiting mTOR, it hijacks the E3 ligase machinery to degrade FKBP12.
Caption: Role of FKBP12 in the mTOR signaling pathway.
Experimental Workflow for Assessing RC-32 Solubility and Efficacy
The following diagram outlines a logical workflow for researchers working with RC-32, from initial solubility assessment to cellular activity assays.
Caption: Suggested workflow for RC-32 solubility and efficacy testing.
References
Navigating RC32 PROTAC in Solution: A Technical Support Guide to Prevent Precipitation
Researchers and drug development professionals working with the FKBP12-targeting PROTAC RC32 may encounter challenges with its solubility, leading to precipitation in solution and impacting experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues, ensuring consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is RC32 PROTAC and why is precipitation a concern?
A1: RC32 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FKBP12 protein. It is a heterobifunctional molecule composed of rapamycin, which binds to FKBP12, and a ligand for the Cereblon E3 ubiquitin ligase, joined by a linker.[1] Like many PROTACs, RC32 is a large, hydrophobic molecule, which can lead to low aqueous solubility and a tendency to precipitate in experimental solutions.[2] This precipitation can alter the effective concentration of the compound, leading to inconsistent and unreliable experimental results.
Q2: What is the recommended solvent for preparing RC32 PROTAC stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of RC32 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: How should I store RC32 PROTAC stock solutions to prevent degradation and precipitation?
A3: To ensure the stability of your RC32 stock solution, it is recommended to:
-
Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][4]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protect the solutions from light by using amber vials or by wrapping the vials in foil, as the components of RC32, rapamycin and a pomalidomide-like ligand, may have some light sensitivity.
Q4: My RC32 PROTAC precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "crashing out," where the hydrophobic compound precipitates upon rapid dilution into an aqueous environment. Here are several strategies to prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate dilution to your pre-warmed (37°C) aqueous medium while gently vortexing. This gradual change in solvent polarity helps to keep the compound in solution.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and preferably below 0.1%, to minimize cytotoxicity and solubility issues.
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Diluting into cold media can decrease the solubility of the compound.
-
Incorporate Co-solvents and Surfactants: For particularly challenging experiments, consider using a formulation that includes co-solvents and surfactants. A suggested formulation for in vivo studies with RC32 includes PEG300 and Tween-80. For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) or Pluronic F-68 to your aqueous buffer can help maintain solubility.
Troubleshooting Guide: RC32 Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Immediate cloudiness or precipitate upon dilution in aqueous buffer. | The kinetic solubility of RC32 in the aqueous buffer has been exceeded due to a rapid change in solvent polarity. | • Lower the final concentration of RC32.• Perform a serial dilution, first in DMSO and then into the pre-warmed aqueous buffer.• Add the RC32 stock solution dropwise to the aqueous buffer while vigorously vortexing.• Consider adding a surfactant like Tween-80 (final concentration of 0.01-0.05%) to the aqueous buffer. |
| Precipitate forms over time during incubation. | The compound is slowly precipitating out of solution due to temperature fluctuations, pH shifts in the media, or interactions with media components. | • Ensure the cell culture media is properly buffered for the incubator's CO₂ concentration to maintain a stable pH.• Minimize temperature fluctuations by reducing the time culture plates are outside the incubator.• Prepare fresh working solutions for each experiment to avoid degradation over time. |
| Inconsistent results in cell-based assays. | Poor solubility is leading to an inaccurate and variable effective concentration of RC32. | • Visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment.• Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.• Always include a vehicle control (media with the same final DMSO concentration) to account for any solvent effects. |
| Loss of compound activity in stored working solutions. | RC32 may be degrading in the aqueous solution over time. | • Prepare fresh working solutions of RC32 for each experiment from a frozen DMSO stock aliquot.• Avoid storing RC32 in aqueous solutions for extended periods. |
Quantitative Data: Solubility of RC32 PROTAC
While specific quantitative solubility data for RC32 in a wide range of solvents is not extensively published, the following table provides guidance based on available information for RC32 and its components, rapamycin and pomalidomide.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL (≥ 7.01 mM) | Recommended solvent for stock solutions. May require sonication to fully dissolve. |
| Ethanol | Sparingly Soluble | Rapamycin has low solubility in ethanol (~0.25 mg/mL). Pomalidomide is soluble. The overall solubility of RC32 is likely limited. |
| Methanol | Sparingly Soluble | General organic solvent, but solubility may be limited. |
| DMF (Dimethylformamide) | Soluble | Rapamycin (~10 mg/mL) and pomalidomide (~10 mg/mL) are soluble in DMF. |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | As with most PROTACs, RC32 has low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of RC32 PROTAC Stock Solution
Objective: To prepare a high-concentration stock solution of RC32 in DMSO for long-term storage.
Materials:
-
RC32 PROTAC powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, weigh the desired amount of RC32 powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the powder.
-
If the powder is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of RC32 Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a working solution of RC32 in cell culture medium while minimizing precipitation.
Materials:
-
Frozen aliquot of RC32 DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM RC32 stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Prepare an intermediate stock solution by diluting the 10 mM stock in 100% DMSO. For example, to prepare a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Final Dilution (in Medium): a. Add the required volume of the pre-warmed cell culture medium to a sterile tube. b. While gently vortexing the medium, add a small volume of the intermediate DMSO stock to achieve the final desired concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution to treat your cells immediately.
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
References
Optimizing RC32 PROTAC Concentration for Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of RC32, a PROTAC that targets the FKBP12 protein for degradation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is RC32 PROTAC and how does it work?
A1: RC32 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively eliminate specific proteins from cells.[4] It consists of a ligand that binds to the target protein, FKBP12, and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of FKBP12, marking it for degradation by the cell's proteasome.
Q2: What is the optimal concentration range for RC32 in cell culture experiments?
A2: The optimal concentration of RC32 can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of degradation). For initial experiments with RC32, a broad concentration range, for example from 0.1 nM to 1000 nM, is recommended. In Jurkat cells, a DC50 of approximately 0.3 nM has been reported after a 12-hour treatment.
Q3: What is the "hook effect" and how can I avoid it with RC32?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This results in a bell-shaped dose-response curve. It occurs because at very high concentrations, the PROTAC forms non-productive binary complexes with either the target protein (FKBP12) or the E3 ligase (CRBN) alone, which prevents the formation of the productive ternary complex required for degradation. To avoid this, it is essential to perform a comprehensive dose-response analysis with a wide range of concentrations to identify the optimal concentration that maximizes degradation before the hook effect occurs.
Q4: How long should I treat my cells with RC32?
A4: The optimal treatment time can vary. It is recommended to perform a time-course experiment to determine the time point at which maximum degradation is observed. Suggested time points for initial experiments could be 4, 8, 12, and 24 hours. For RC32 in Jurkat cells, significant degradation of FKBP12 has been observed at 12 hours.
Q5: What are essential negative controls for my RC32 experiments?
A5: To ensure the observed degradation of FKBP12 is a specific, proteasome-dependent effect of RC32, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve RC32.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should prevent the degradation of FKBP12, confirming the involvement of the ubiquitin-proteasome system.
-
E3 Ligase Ligand Only: Using the E3 ligase ligand alone (e.g., pomalidomide) helps to control for effects that are independent of FKBP12 degradation.
-
Target Ligand Only: The target-binding component of RC32 (e.g., rapamycin) can be used to differentiate between protein degradation and simple inhibition of its function.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak degradation of FKBP12 | 1. Suboptimal RC32 concentration: The concentration used may be too low to be effective or could be in the hook effect range. 2. Inappropriate treatment time: The incubation period may be too short for degradation to occur. 3. Low expression of CRBN E3 ligase in the cell line: The cell line may not express sufficient levels of the recruited E3 ligase. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation period. 3. Verify the expression level of CRBN in your cell line using Western Blot or qPCR. |
| "Hook effect" observed (bell-shaped dose-response curve) | RC32 concentration is too high: At excessive concentrations, non-productive binary complexes are formed. | Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs. |
| High cell toxicity | Off-target effects or inherent toxicity of RC32 at high concentrations. | Perform a cell viability assay (e.g., CTG or CCK-8) to determine the cytotoxic concentration of RC32 and use concentrations well below this for degradation experiments. |
| Inconsistent results between experiments | 1. Variability in cell density or health. 2. Inconsistent RC32 stock solution stability. | 1. Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. 2. Prepare fresh stock solutions of RC32 and store them properly as recommended by the supplier. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for RC32 in Different Cell Lines
| Cell Line | RC32 Concentration (nM) | % FKBP12 Degradation (Dmax) | DC50 (nM) |
| Jurkat | 0.1 - 1000 | 95% | ~0.3 |
| HEK293 | 1 - 10000 | 88% | ~5.2 |
| HeLa | 1 - 10000 | 92% | ~2.7 |
Table 2: Hypothetical Time-Course of FKBP12 Degradation by RC32 (10 nM) in Jurkat Cells
| Treatment Time (hours) | % FKBP12 Degradation |
| 2 | 15% |
| 4 | 45% |
| 8 | 80% |
| 12 | 95% |
| 24 | 93% |
Experimental Protocols
Protocol 1: Dose-Response Analysis of RC32 by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of FKBP12.
-
Cell Seeding: Seed the desired cell line (e.g., Jurkat) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 12 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C. Also, incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Plot the normalized FKBP12 levels against the log of the RC32 concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay
This protocol is for assessing the cytotoxicity of RC32.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of RC32 concentrations used in the Western blot experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay, such as CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8), following the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for RC32 PROTAC-mediated degradation of FKBP12.
Caption: Experimental workflow for Western Blot analysis of RC32-mediated degradation.
Caption: Logical relationship illustrating the cause of the "hook effect".
References
Technical Support Center: Troubleshooting RC32-Mediated FKBP12 Degradation
Welcome to the technical support center for RC32, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it work?
RC32 is a heterobifunctional molecule that acts as a potent degrader of the FKBP12 protein.[1] It is a PROTAC that links Rapamycin, a ligand for FKBP12, to Pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By simultaneously binding to both FKBP12 and CRBN, RC32 brings the two proteins into close proximity, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[2]
Q2: What is the expected potency and kinetics of RC32?
In various cell lines, RC32 has been shown to induce significant degradation of FKBP12. The half-maximal degradation concentration (DC50) is typically in the low nanomolar range, with reported values around 0.3 nM to 0.9 nM.[1] Significant degradation of FKBP12 is generally observed within 4 to 12 hours of treatment.
Q3: In which cell lines has RC32 been shown to be effective?
RC32 has demonstrated efficacy in a variety of cell lines, including Jurkat cells, as well as in primary cardiac myocytes. Its effectiveness can be cell-line dependent, likely due to variations in the expression levels of Cereblon, the E3 ligase recruited by RC32.
Q4: What are the key signaling pathways involving FKBP12 that may be affected by its degradation?
FKBP12 is a multifaceted protein involved in several critical cellular pathways. Its degradation can impact:
-
TGF-β Signaling: FKBP12 is a known inhibitor of the TGF-β type I receptor. Its removal can lead to the activation of this pathway.
-
mTOR Signaling: FKBP12, in complex with rapamycin, inhibits the mTOR pathway. While RC32 utilizes rapamycin to bind FKBP12, its primary mechanism is degradation, not sustained inhibition of mTOR.
-
Calcium Homeostasis: FKBP12 interacts with and regulates intracellular calcium release channels, such as the ryanodine receptor.
Troubleshooting Guides
Problem 1: Inconsistent or No FKBP12 Degradation
One of the most common challenges encountered is variability in the extent of FKBP12 degradation between experiments. This can manifest as complete lack of degradation or inconsistent levels of protein reduction.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Variability | Different cell lines can have varying expression levels of Cereblon (CRBN), the E3 ligase recruited by RC32. Low CRBN expression will lead to inefficient degradation. Action: Confirm CRBN expression in your cell line using Western blotting or qPCR. If CRBN levels are low, consider using a different cell line known to have higher CRBN expression. The Human Protein Atlas is a useful resource for checking expression levels. |
| Suboptimal RC32 Concentration (The "Hook Effect") | PROTACs can exhibit a "hook effect" at high concentrations, where the formation of the productive ternary complex (FKBP12-RC32-CRBN) is impaired, leading to reduced degradation. Action: Perform a dose-response experiment with a wide range of RC32 concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50) and to identify the hook effect. |
| Incorrect Incubation Time | The kinetics of PROTAC-mediated degradation can vary. Insufficient incubation time will result in incomplete degradation. Action: Conduct a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) to determine the optimal incubation time for maximal FKBP12 degradation in your specific cell line. |
| RC32 Instability or Solubility Issues | Poor solubility or degradation of RC32 in cell culture media can lead to inconsistent results. Action: Ensure complete dissolution of RC32 in a suitable solvent like DMSO before diluting it in your culture medium. Prepare fresh stock solutions regularly and store them appropriately (e-g., at -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| High Cell Density | High cell confluency can sometimes affect PROTAC efficiency, potentially due to altered cellular metabolism or reduced compound accessibility. Action: Ensure consistent and appropriate cell seeding densities across experiments. Avoid letting cells become over-confluent before and during treatment. |
| Passage Number and Cell Line Drift | Continuous passaging of cell lines can lead to phenotypic and genotypic changes, which may affect their response to treatments. Action: Use cells with a low passage number and maintain a consistent passaging schedule. Regularly thaw fresh vials of cells from a validated stock. |
Problem 2: High Background or Non-Specific Bands in Western Blot
Difficulty in accurately quantifying FKBP12 levels due to poor Western blot quality can be mistaken for inconsistent degradation.
| Potential Cause | Troubleshooting Recommendation |
| Antibody Quality | A low-quality or non-validated primary antibody for FKBP12 can result in non-specific bands and high background. Action: Use a high-quality, validated primary antibody specific for FKBP12. Test different antibody dilutions to find the optimal concentration that maximizes signal and minimizes background. |
| Blocking Inefficiency | Inadequate blocking of the membrane can lead to non-specific antibody binding and high background. Action: Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST) and extending the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Insufficient Washing | Residual unbound primary or secondary antibodies can cause high background. Action: Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST). |
| Protein Overload | Loading too much protein in the gel can lead to smearing and difficulty in resolving bands. Action: Perform a protein concentration assay (e.g., BCA assay) and load a consistent and appropriate amount of protein per lane (typically 20-30 µg of total cell lysate). |
Experimental Protocols
Key Experiment 1: Dose-Response Analysis of RC32 by Western Blot
This protocol is designed to determine the optimal concentration of RC32 for FKBP12 degradation and to assess for the "hook effect".
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
RC32 Preparation: Prepare a series of dilutions of RC32 in your cell culture medium. A recommended concentration range to test is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of RC32 or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 12 hours) at 37°C in a humidified incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an ECL substrate to visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for FKBP12 and a loading control (e.g., GAPDH or β-actin). Normalize the FKBP12 signal to the loading control and plot the percentage of FKBP12 remaining against the RC32 concentration.
Key Experiment 2: Competition Assay to Confirm Mechanism of Action
This experiment helps to confirm that the observed degradation of FKBP12 is specifically mediated by the engagement of RC32 with FKBP12 and Cereblon.
-
Cell Seeding and Pre-treatment: Seed cells as described above. Before adding RC32, pre-treat the cells for 1-2 hours with a high concentration of either Rapamycin (to compete for FKBP12 binding) or Pomalidomide (to compete for Cereblon binding).
-
RC32 Treatment: Add RC32 at its optimal degradation concentration (determined from the dose-response experiment) to the pre-treated cells. Include control wells with RC32 alone and vehicle control.
-
Incubation and Lysis: Incubate for the optimal duration and lyse the cells as previously described.
-
Western Blot Analysis: Perform Western blotting for FKBP12 and a loading control.
-
Expected Outcome: The degradation of FKBP12 by RC32 should be significantly reduced or completely blocked in the cells pre-treated with excess Rapamycin or Pomalidomide.
Visualizations
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Caption: Troubleshooting workflow for inconsistent FKBP12 degradation.
Caption: Key signaling pathways influenced by FKBP12.
References
Fkbp12 PROTAC RC32 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Fkbp12 PROTAC RC32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
RC32 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12). It is a heterobifunctional molecule composed of:
-
A ligand for FKBP12: Rapamycin, which binds to the FKBP12 protein.
-
A ligand for an E3 ubiquitin ligase: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker: Connecting the rapamycin and pomalidomide moieties.
By simultaneously binding to FKBP12 and CRBN, RC32 forms a ternary complex that brings the E3 ligase in close proximity to FKBP12. This proximity leads to the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1]
Q2: What are the known on-target effects of RC32?
RC32 efficiently degrades FKBP12 in a variety of human and animal cell lines, as well as in vivo in mice, rats, Bama pigs, and rhesus monkeys.[1][2][3] This degradation is rapid, robust, and reversible upon withdrawal of the compound.[4]
Q3: What are the known off-target effects of RC32?
The primary known off-target effects of RC32 are the degradation of other members of the FKBP family, specifically FKBP4 and FKBP5. This is due to the rapamycin component of RC32 having some affinity for these related proteins. Additionally, as a pomalidomide-based PROTAC, there is a potential for off-target degradation of zinc-finger (ZF) proteins, a known class-wide effect of CRBN-recruiting PROTACs.
Q4: What is the recommended starting concentration and treatment time for RC32 in cell-based assays?
Based on published data, a good starting point for dose-response experiments is a concentration range of 0.1 nM to 1000 nM for a treatment duration of 12 to 24 hours. The reported half-maximal degradation concentration (DC50) for RC32 in Jurkat cells is approximately 0.3 nM after a 12-hour treatment. However, the optimal concentration and time will vary depending on the cell line and experimental conditions.
Q5: How should RC32 be prepared and stored?
For in vitro experiments, RC32 can be dissolved in DMSO to create a stock solution. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for each experiment to ensure stability and solubility.
Troubleshooting Guides
Problem 1: Suboptimal or No Degradation of FKBP12
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect RC32 Concentration | Perform a dose-response experiment with a wide range of RC32 concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal degradation concentration for your specific cell line. Be mindful of the "hook effect," where very high concentrations can lead to reduced degradation. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment time for maximal FKBP12 degradation. |
| Low Cereblon (CRBN) Expression | Confirm the expression of CRBN in your cell line using Western blot or qPCR. If CRBN levels are low, consider using a cell line with higher endogenous expression or overexpressing CRBN. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome. As a control, co-treat cells with RC32 and a known proteasome inhibitor (e.g., MG132, bortezomib). Degradation should be rescued in the presence of the inhibitor. |
| RC32 Instability or Poor Solubility | Prepare fresh RC32 solutions for each experiment. Ensure complete dissolution in DMSO before diluting in culture medium. If solubility issues persist, consider using a different formulation or adding a small percentage of a solubilizing agent, ensuring it does not affect cell viability. |
| Cell Line Specificity | The degradation efficiency of RC32 can vary between cell lines. Test the compound in a validated cell line (e.g., Jurkat) as a positive control. |
Problem 2: Unexpected Cellular Phenotype
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target Degradation of FKBP4/FKBP5 | Assess the degradation of FKBP4 and FKBP5 in your experimental system using Western blot. Compare the observed phenotype with the known functions of these proteins to determine if off-target effects are responsible. |
| Off-target Degradation of Zinc-Finger Proteins | Perform unbiased quantitative proteomics (e.g., LC-MS/MS) to identify other proteins that are degraded upon RC32 treatment. This can help to uncover novel off-targets that may explain the observed phenotype. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine if the observed phenotype is due to general cytotoxicity of RC32 at the concentrations used. |
| On-target Phenotype of FKBP12 Depletion | The observed phenotype may be a direct consequence of FKBP12 degradation. To confirm this, perform rescue experiments by overexpressing a degradation-resistant mutant of FKBP12. Alternatively, use a structurally different FKBP12 degrader to see if it recapitulates the phenotype. |
Quantitative Data Summary
Table 1: In Vitro Degradation Efficacy of RC32
| Cell Line | DC50 | Treatment Time (hours) | Dmax (%) |
| Jurkat | ~0.3 nM | 12 | >90% |
| Various human and animal cell lines | Not explicitly quantified | 12 | Efficient degradation observed |
Table 2: In Vivo Degradation Efficacy of RC32
| Animal Model | Dose and Administration Route | Organs with Significant Degradation |
| Mice | 30 mg/kg, i.p., twice a day for 1 day | Heart, liver, kidney, spleen, lung, stomach |
| Mice | 60 mg/kg, oral, twice a day for 1 day | Significant degradation in most organs |
| Rats | 20 mg/kg, i.p., twice a day for 1 day | Efficient degradation in most organs |
| Bama Pigs | 8 mg/kg, i.p., twice a day for 2 days | Efficient degradation in most organs |
| Rhesus Monkeys | 8 mg/kg, i.p., twice a day for 3 days | Heart, liver, kidney, spleen, lung, stomach |
Experimental Protocols
Protocol 1: Western Blot for Assessing FKBP12, FKBP4, and FKBP5 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of RC32 or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12, FKBP4, FKBP5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Quantitative Proteomics for Off-Target Identification (LC-MS/MS)
-
Sample Preparation:
-
Treat cells with RC32 or vehicle control in biological triplicates.
-
Harvest and lyse the cells as described in the Western blot protocol.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
For relative quantification, label the digested peptides with isobaric tags (e.g., TMT, iTRAQ).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in RC32-treated samples compared to the control.
-
Filter the results to identify proteins that are likely direct targets of RC32-mediated degradation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for RC32 experiments.
Caption: General experimental workflow for RC32 studies.
References
Technical Support Center: Selectivity and Use of RC32, an FKBP12-Targeting PROTAC
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the selectivity of the PROTAC (Proteolysis Targeting Chimera) RC32 for FKBP12 over other FKBP (FK506-Binding Protein) isoforms.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what is its mechanism of action?
RC32 is a potent PROTAC designed for the targeted degradation of FKBP12. It is a heterobifunctional molecule that consists of a ligand that binds to FKBP12 (a derivative of Rapamycin) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. By bringing FKBP12 into close proximity with the E3 ligase, RC32 induces the ubiquitination and subsequent degradation of FKBP12 by the proteasome.
Q2: How selective is RC32 for FKBP12 over other FKBP isoforms?
Current research indicates that RC32 exhibits a high degree of selectivity for FKBP12. While comprehensive quantitative data across all FKBP isoforms is limited in publicly available literature, studies have shown that RC32 effectively degrades FKBP12 and its close homolog FKBP12.6, but does not cause evident degradation of other isoforms like FKBP51 and FKBP11 at similar concentrations.
Q3: What are the reported degradation potencies (DC50) for RC32 against FKBP12?
The half-maximal degradation concentration (DC50) of RC32 for FKBP12 has been reported to be in the low nanomolar range, indicating high potency. Specific values from cell-based assays are provided in the data table below.
Quantitative Data Summary
While a comprehensive selectivity panel with DC50 values for RC32 against all FKBP isoforms is not available in the literature, the following table summarizes the reported degradation potency for FKBP12 and qualitative observations on its selectivity.
| Target Protein | Cell Line | DC50 (nM) | Observation on Other FKBPs |
| FKBP12 | Jurkat | ~0.3[1] | No evident degradation of FKBP51 and FKBP11 observed in Jurkat cells[2] |
| FKBP12 | Hep3B | 0.9 | At low concentrations, only FKBP12 was affected among several other related FKBP proteins[3] |
| FKBP12 | HuH7 | 0.4[3] |
Experimental Protocols
Protocol 1: Determination of RC32-mediated FKBP Isoform Degradation by Western Blot
This protocol outlines the steps to assess the selectivity of RC32 by measuring the degradation of different FKBP isoforms in a cellular context.
1. Cell Culture and Treatment:
- Culture a human cell line that expresses the FKBP isoforms of interest (e.g., Jurkat, HEK293) in appropriate media and conditions.
- Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
- Prepare a serial dilution of RC32 in culture medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).
- Treat the cells with the different concentrations of RC32 or vehicle and incubate for a specified time (e.g., 12 or 24 hours).
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Determine the protein concentration of the supernatants using a BCA assay.
3. Western Blotting:
- Normalize the protein concentration of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies specific for FKBP12, FKBP12.6, FKBP51, and FKBP52. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
- Quantify the band intensities for each FKBP isoform and the loading control.
- Normalize the intensity of each FKBP band to its corresponding loading control.
- Calculate the percentage of remaining protein for each RC32 concentration relative to the vehicle control (set to 100%).
- Plot the percentage of remaining protein against the logarithm of the RC32 concentration and fit a dose-response curve to determine the DC50 value for each isoform.
Protocol 2: Competitive Binding Assay to Determine RC32 Affinity for FKBP Isoforms
This protocol can be used to assess the binding affinity of RC32 to different purified FKBP isoforms. A common format is a competition assay using a known fluorescent or radiolabeled ligand for FKBPs.
1. Reagents and Materials:
- Purified recombinant human FKBP12, FKBP12.6, FKBP51, and FKBP52 proteins.
- A labeled ligand that binds to the FKBP isoforms of interest (e.g., a fluorescently tagged FK506 analog).
- RC32.
- Assay buffer (e.g., PBS with 0.01% Tween-20).
- Microplates (e.g., black, low-binding 384-well plates for fluorescence polarization).
2. Assay Procedure:
- Prepare a solution of each purified FKBP isoform in the assay buffer.
- Prepare a solution of the labeled ligand at a concentration close to its Kd for the respective FKBP isoform.
- Prepare a serial dilution of RC32 in the assay buffer.
- In the microplate, add the FKBP isoform, the labeled ligand, and the serially diluted RC32. Include controls for no RC32 (maximum signal) and no FKBP protein (background).
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
- Measure the signal (e.g., fluorescence polarization) using a plate reader.
3. Data Analysis:
- Subtract the background signal from all measurements.
- Plot the signal as a function of the logarithm of the RC32 concentration.
- Fit the data to a competitive binding model to determine the IC50 value of RC32 for each FKBP isoform.
- The IC50 values can be converted to Ki (inhibition constant) values using the Cheng-Prusoff equation, providing a measure of binding affinity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation of FKBP12 observed in Western Blot | 1. RC32 is inactive. 2. Cell line does not express Cereblon (CRBN). 3. Incubation time is too short. 4. Proteasome is inhibited. | 1. Use a fresh stock of RC32. 2. Verify CRBN expression in your cell line or use a cell line known to express it. 3. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours). 4. Ensure no proteasome inhibitors are present in the culture medium. |
| High background in Western Blot | 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Inconsistent results in competitive binding assay | 1. Recombinant proteins are not properly folded or are aggregated. 2. Incubation time is not sufficient to reach equilibrium. 3. Non-specific binding of compounds to the plate. | 1. Check the quality of the recombinant proteins by SDS-PAGE and size-exclusion chromatography. 2. Determine the optimal incubation time by measuring the signal at different time points. 3. Use low-binding plates and include a detergent like Tween-20 in the assay buffer. |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating key signaling pathways involving FKBP12 and a typical experimental workflow for assessing PROTAC selectivity.
References
Reversibility of FKBP12 Knockdown with RC32 Washout: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of FKBP12 protein knockdown upon washout of the PROTAC® degrader, RC32.
Introduction
RC32 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FKBP12 protein.[1] It functions by linking FKBP12 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FKBP12 by the proteasome.[2][3] A critical aspect of utilizing PROTACs in research is understanding the kinetics of protein level recovery after the removal of the compound. This guide addresses common questions and issues related to RC32 washout experiments.
Frequently Asked Questions (FAQs)
Q1: Is the knockdown of FKBP12 by RC32 reversible?
A1: Yes, the degradation of FKBP12 induced by RC32 is reversible. Upon removal of RC32 from the cell culture medium or cessation of administration in in vivo models, FKBP12 protein levels have been shown to recover over time as new protein is synthesized.[2][3]
Q2: How long does it take for FKBP12 levels to recover after RC32 washout?
A2: The recovery time for FKBP12 protein levels can vary depending on the experimental system (e.g., cell line, in vivo model) and the duration and concentration of the initial RC32 treatment. In Jurkat cells treated with 1 µM RC32 for 12 hours, FKBP12 protein levels showed significant recovery starting at 48 hours post-washout and were fully recovered by 96 hours. In animal models, cardiac function, which is affected by FKBP12 knockdown, returned to near-normal levels 22 days after stopping RC32 administration, coinciding with the recovery of FKBP12 protein.
Q3: What is the mechanism of FKBP12 recovery after RC32 washout?
A3: The recovery of FKBP12 levels is due to the natural process of protein synthesis (translation). Once RC32 is washed out, it no longer facilitates the ubiquitination and degradation of newly synthesized FKBP12, allowing the protein to accumulate back to its baseline levels.
Q4: Can residual RC32 in the culture medium affect the recovery kinetics?
A4: Yes, incomplete washout of RC32 can lead to continued degradation of FKBP12 and delay the observed recovery. It is crucial to perform a thorough washout procedure to remove the compound from the experimental system. A typical procedure involves washing the cells multiple times with fresh, drug-free culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or slow recovery of FKBP12 protein levels after washout. | 1. Incomplete washout of RC32.2. Cell line has a slow protein synthesis rate.3. Incorrect time points chosen for analysis.4. Issues with Western blot analysis (e.g., antibody quality, protein loading). | 1. Increase the number and volume of washes with fresh, pre-warmed media. A common practice is to rinse the cells at least three times.2. Extend the time course of the experiment to 96 hours or longer.3. Collect samples at multiple time points (e.g., 0, 24, 48, 72, 96 hours) post-washout.4. Validate your Western blot protocol, including the primary antibody against FKBP12 and the use of a reliable loading control. |
| High variability in FKBP12 recovery between replicates. | 1. Inconsistent washout procedure.2. Variation in cell density at the time of treatment and washout.3. Uneven protein loading in Western blot. | 1. Standardize the washout protocol for all samples, ensuring the same number of washes and incubation times.2. Ensure uniform cell seeding density across all wells or plates.3. Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading for Western blot analysis. |
| Unexpected changes in cell morphology or viability after washout. | 1. Stress induced by the washout procedure (e.g., temperature changes, harsh pipetting).2. Off-target effects of RC32 at high concentrations or prolonged exposure. | 1. Use pre-warmed media for washes and handle cells gently. Include a vehicle-only control that undergoes the same washout procedure.2. Titrate the concentration of RC32 to the lowest effective dose for your experiments. |
Experimental Protocols
Protocol 1: In Vitro RC32 Washout and FKBP12 Recovery Assay
This protocol describes the procedure for treating cells with RC32, washing out the compound, and monitoring the recovery of FKBP12 protein levels by Western blot.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
RC32 compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against FKBP12
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
RC32 Treatment: Treat the cells with the desired concentration of RC32 (e.g., 1 µM) or DMSO as a vehicle control. Incubate for the desired duration (e.g., 12 hours).
-
RC32 Washout:
-
Aspirate the medium containing RC32.
-
Wash the cells by gently adding pre-warmed, sterile PBS and then aspirating. Repeat this wash step two more times for a total of three washes.
-
Add fresh, pre-warmed, drug-free complete culture medium. This is the 0-hour time point.
-
-
Time Course Collection:
-
Harvest cells for the 0-hour time point immediately after the washout.
-
Incubate the remaining cells and harvest at subsequent time points (e.g., 24, 48, 72, and 96 hours) after the washout.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the harvested cells using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies for FKBP12 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of FKBP12 at each time point.
-
Data Presentation
Table 1: Degradation of FKBP12 in Jurkat Cells Treated with RC32
| Treatment | Concentration | Duration | FKBP12 Degradation (%) |
| RC32 | ~0.3 nM | 12 hours | 50% (DC50) |
| RC32 | 100 nM | 12 hours | >90% |
Table 2: Time Course of FKBP12 Protein Recovery in Jurkat Cells Following RC32 Washout*
| Time Post-Washout (hours) | FKBP12 Protein Level (% of Vehicle Control) |
| 0 | <10% |
| 24 | ~10-20% |
| 48 | ~40-60% |
| 72 | ~70-90% |
| 96 | ~100% |
*Data are estimated based on qualitative Western blot analysis from published literature.
Visualizations
Mechanism of RC32 Action and Reversibility
Caption: Mechanism of RC32-mediated FKBP12 degradation and recovery after washout.
Experimental Workflow for RC32 Washout Assay
Caption: Workflow for assessing FKBP12 protein recovery after RC32 washout.
References
Navigating the Blood-Brain Barrier with FKBP12 PROTAC RC-32: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the FKBP12-targeting PROTAC, RC-32, with a specific focus on its blood-brain barrier (BBB) permeability. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is RC-32 and how does it work?
A1: RC-32 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the FK506-binding protein 12 (FKBP12). It is a heterobifunctional molecule that links a ligand for FKBP12 (Rapamycin) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide)[1]. This dual binding brings FKBP12 into close proximity with the E3 ligase, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.
Q2: Does RC-32 cross the blood-brain barrier (BBB)?
A2: Current in vivo data strongly indicates that RC-32 has poor permeability across the blood-brain barrier. Studies in mice have shown that while RC-32 effectively degrades FKBP12 in various peripheral tissues, it does not lead to significant degradation of FKBP12 in the brain when administered systemically (intraperitoneally or orally)[1].
A3: A key study demonstrated that intraperitoneal (i.p.) administration of RC-32 at a dose of 30 mg/kg twice daily for one day resulted in significant degradation of FKBP12 in organs such as the heart, liver, and kidney, but not in the brain[1]. However, when RC-32 was administered directly into the brain via intracerebroventricular (i.c.v.) injection, it did effectively degrade FKBP12. This suggests that the molecule is active in the central nervous system (CNS) but is unable to efficiently cross the BBB to reach its target.
Q4: Are there any known off-target effects of RC-32?
A4: Some studies have suggested that RC-32 may cause some degradation of other FKBP family members, specifically FKBP4 and FKBP5. Researchers should consider evaluating the levels of these related proteins in their experimental models to assess potential off-target effects.
Troubleshooting Guide: Poor Blood-Brain Barrier Permeability of RC-32
This guide addresses common issues encountered when investigating the central nervous system effects of RC-32.
| Problem | Possible Cause | Suggested Solution |
| No FKBP12 degradation observed in brain tissue after systemic administration. | Poor Blood-Brain Barrier Permeability: RC-32's physicochemical properties likely limit its ability to cross the BBB. | 1. Confirm Peripheral Activity: First, verify that RC-32 is active in peripheral tissues (e.g., liver, kidney) to ensure the compound is potent and was administered correctly. 2. Direct CNS Administration: To confirm that the lack of effect is due to poor penetration and not a lack of target engagement in the brain, consider direct administration methods such as intracerebroventricular (i.c.v.) or intracerebral injection. 3. Alternative PROTACs: If CNS activity is essential, consider exploring other FKBP12-targeting PROTACs that may have been optimized for improved BBB penetration. |
| Inconsistent or low levels of FKBP12 degradation in peripheral tissues. | Suboptimal Dosing or Formulation: The dose, frequency, or formulation of RC-32 may not be optimal for the specific animal model or experimental conditions. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal concentration of RC-32 for robust FKBP12 degradation in your model. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic (PK) studies to assess the exposure and half-life of RC-32 in plasma. 3. Formulation Optimization: Ensure RC-32 is properly solubilized in a suitable vehicle for administration. Poor solubility can lead to inaccurate dosing and reduced exposure. |
| High variability in experimental results. | Inconsistent Animal Handling or Tissue Processing: Variability in injection technique, timing of tissue collection, or tissue processing can lead to inconsistent results. | 1. Standardize Protocols: Ensure all experimental procedures, from animal handling and dosing to tissue harvesting and processing, are standardized and consistently followed. 2. Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Currently, specific quantitative data for RC-32's brain-to-plasma concentration ratio (Kp or Kp,uu) is not publicly available. However, the qualitative data from in vivo studies strongly supports a very low brain penetration. The table below summarizes the key findings from a pivotal study.
| Parameter | Value/Observation | Reference |
| In Vivo Model | Mice | [1] |
| Systemic Administration Route | Intraperitoneal (i.p.), Oral | [1] |
| Systemic Dose (i.p.) | 30 mg/kg, twice a day for 1 day | |
| FKBP12 Degradation in Peripheral Tissues (Heart, Liver, Kidney) | Significant degradation observed | |
| FKBP12 Degradation in Brain (after systemic administration) | No significant degradation observed | |
| Direct CNS Administration Route | Intracerebroventricular (i.c.v.) | |
| FKBP12 Degradation in Brain (after i.c.v. administration) | Significant degradation observed |
Experimental Protocols
In Vivo Administration of RC-32 and Tissue Harvesting for Western Blot Analysis
This protocol provides a general framework for assessing RC-32-mediated FKBP12 degradation in mice.
1. Materials:
-
RC-32
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
8-10 week old male C57BL/6 mice
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies (anti-FKBP12, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
2. Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
RC-32 Formulation: Prepare a stock solution of RC-32 in DMSO. On the day of injection, dilute the stock solution with the remaining vehicle components to the final desired concentration.
-
Dosing:
-
For intraperitoneal (i.p.) injection, administer RC-32 at the desired dose (e.g., 30 mg/kg) to the treatment group and vehicle to the control group. Injections are typically performed twice a day.
-
For oral gavage, administer RC-32 using a gavage needle.
-
-
Tissue Collection:
-
At the desired time point after the final dose (e.g., 12-24 hours), euthanize the mice using an approved method.
-
Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect the brain and peripheral tissues of interest (e.g., liver, kidney, heart).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
Protein Extraction and Western Blotting:
-
Homogenize the frozen tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and western blotting according to standard protocols.
-
Probe the membranes with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of FKBP12 degradation.
-
Visualizations
Caption: Mechanism of action of the FKBP12-targeting PROTAC RC-32.
Caption: Workflow for evaluating the blood-brain barrier permeability of RC-32.
References
Technical Support Center: Enhancing the In Vivo Performance of RC32 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability and performance of the RC32 PROTAC.
Introduction to RC32 PROTAC
RC32 is a proteolysis-targeting chimera designed to induce the degradation of the FK506-binding protein 12 (FKBP12). It achieves this by hijacking the cell's natural protein disposal system. RC32 consists of three key components: a ligand that binds to FKBP12 (a derivative of rapamycin), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a linker connecting these two elements.[1][2][3] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination and subsequent degradation of FKBP12 by the proteasome.[1] While RC32 has demonstrated efficacy in degrading FKBP12 in various animal models, including mice, pigs, and non-human primates, optimizing its in vivo stability can enhance its therapeutic potential.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RC32?
A1: RC32 is a heterobifunctional molecule that forms a ternary complex with the target protein FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of FKBP12, marking it for degradation by the 26S proteasome. The RC32 molecule is then released and can act catalytically to induce the degradation of multiple FKBP12 proteins.
Q2: I'm observing lower than expected in vivo efficacy with RC32. What are the potential causes?
A2: Lower than expected in vivo efficacy can stem from several factors, including poor pharmacokinetics, metabolic instability, or suboptimal dosing. PROTACs like RC32 are large molecules that may face challenges with solubility, permeability, and metabolic clearance. It is also possible that at high concentrations, a "hook effect" may occur, where binary complexes of RC32 with either FKBP12 or CRBN predominate over the productive ternary complex, leading to reduced efficacy.
Q3: How can I assess the in vivo stability of RC32 in my experiments?
A3: A standard pharmacokinetic (PK) study is the most direct way to assess the in vivo stability of RC32. This involves administering RC32 to animal models and collecting plasma and tissue samples at various time points to measure the concentration of the parent compound and its potential metabolites. This data will help determine key PK parameters such as half-life, clearance, and bioavailability.
Q4: What are the known metabolic liabilities of PROTACs that might affect RC32?
A4: The linker region and its connection points to the warhead and E3 ligase ligand are common sites of metabolic modification in PROTACs. Common metabolic pathways include oxidation by cytochrome P450 enzymes (especially CYP3A4), hydrolysis by esterases or amidases, and reactions catalyzed by aldehyde oxidase. These modifications can lead to the cleavage of the PROTAC, generating metabolites that may be inactive or could competitively bind to the target or E3 ligase, thereby reducing efficacy.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with RC32.
Problem 1: Poor Oral Bioavailability
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low aqueous solubility | Modify the linker by incorporating more polar groups or use enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations). | Conduct solubility studies in biorelevant media (e.g., simulated gastric and intestinal fluids). |
| Poor cell permeability | Optimize the linker to reduce polarity and the number of rotatable bonds. Introducing intramolecular hydrogen bonds can also improve permeability by creating a more compact, "ball-like" structure. Replacing PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to enhance permeability. | Perform in vitro permeability assays using Caco-2 or PAMPA models. |
| First-pass metabolism | Co-administer with food, as this has been shown to improve the in vivo exposure of some PROTACs. Modify metabolically labile sites identified through metabolite identification studies. | Conduct in vivo PK studies with and without food administration. Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic soft spots. |
Problem 2: Rapid In Vivo Clearance and Short Half-Life
| Potential Cause | Suggested Solution | Experimental Protocol |
| Metabolic instability of the linker | Replace metabolically susceptible moieties within the linker. For example, replace alkyl chains with more rigid structures like cycloalkyl or aromatic rings. Introducing heteroatoms can sometimes alter metabolic pathways. | Perform in vitro metabolic stability assays using liver microsomes from different species (mouse, rat, human) to identify potential species differences in metabolism. |
| Cleavage at linker-ligand junctions | Modify the attachment points of the linker to the rapamycin or pomalidomide moieties. For instance, altering the position of attachment can sterically hinder access by metabolic enzymes. | Conduct metabolite identification studies using high-resolution mass spectrometry to pinpoint the sites of cleavage. |
| Oxidative metabolism | Introduce fluorine atoms at or near metabolically labile positions to block oxidation. This is a common strategy in medicinal chemistry to improve metabolic stability. | Incubate RC32 with specific recombinant CYP450 enzymes (e.g., CYP3A4) to confirm their role in its metabolism. |
Problem 3: Off-Target Effects or Toxicity
| Potential Cause | Suggested Solution | Experimental Protocol |
| Lack of tissue specificity | Develop tissue-specific delivery strategies. This could involve conjugation to a tissue-targeting moiety like an antibody (Antibody-PROTAC Conjugates) or a ligand for a receptor overexpressed in the target tissue (e.g., folate). | Conduct biodistribution studies to determine the concentration of RC32 in various tissues. |
| Degradation of off-target proteins | Optimize the FKBP12-binding warhead for higher selectivity. While RC32 uses a rapamycin derivative, further modifications could enhance its specificity for FKBP12 over other FKBP isoforms. | Perform unbiased proteomic studies (e.g., mass spectrometry-based proteomics) to identify proteins that are degraded upon RC32 treatment in cells or in vivo. |
| Toxicity from the formulation vehicle | Include a vehicle-only control group in all in vivo experiments to assess the toxicity of the formulation itself. Test alternative, well-tolerated formulation vehicles if toxicity is observed. | Monitor animal body weight and conduct histopathological analysis of major organs in both the RC32-treated and vehicle control groups. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
Compound Formulation: Prepare RC32 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing: Administer a single dose of RC32 via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). At the final time point, collect tissues of interest (e.g., liver, kidney, heart, and tumor if applicable).
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Extract RC32 from plasma and tissue homogenates and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: In Vitro Metabolic Stability Assay
-
System: Use liver microsomes or cryopreserved hepatocytes from relevant species (e.g., mouse, human).
-
Incubation: Incubate RC32 at a fixed concentration (e.g., 1 µM) with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH for microsomes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining amount of RC32 using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining RC32 against time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Signaling Pathway and Mechanism of Action
References
Technical Support Center: Navigating Experiments with FKBP12 PROTAC RC-32
Welcome to the technical support center for the FKBP12 PROTAC RC-32. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during in vitro and in vivo experiments with RC-32. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is FKBP12 PROTAC RC-32 and how does it work?
FKBP12 PROTAC RC-32 is a potent, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the FK506-binding protein 12 (FKBP12).[1][2] It is composed of rapamycin, a high-affinity ligand for FKBP12, connected via a linker to pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By simultaneously binding to FKBP12 and CRBN, RC-32 forms a ternary complex that brings the E3 ligase in close proximity to FKBP12. This proximity facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[3]
Q2: What is the "hook effect" and is it observed with RC-32?
Q3: What are the primary signaling pathways regulated by FKBP12?
FKBP12 is known to be a negative regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It binds to the type I TGF-β receptor (TGFβR1) and maintains it in an inactive state, thereby preventing downstream signaling in the absence of a ligand. Degradation of FKBP12 by RC-32 can, therefore, lead to the activation of the TGF-β pathway. FKBP12 also plays a role in regulating intracellular calcium release channels.
Troubleshooting Guide
Problem 1: I am not observing any degradation of FKBP12 with RC-32.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration range for PROTACs can be narrow. You may be using a concentration that is too low to induce degradation or, conversely, a concentration that is already in the hook effect region.
-
Solution: Perform a broad dose-response experiment with RC-32, ranging from picomolar to micromolar concentrations, to identify the optimal degradation window.
-
-
Possible Cause 2: Incorrect Incubation Time. Protein degradation is a time-dependent process.
-
Solution: Conduct a time-course experiment at a fixed, optimal concentration of RC-32 to determine the ideal incubation time for maximal degradation.
-
-
Possible Cause 3: Low E3 Ligase Expression. The cell line you are using may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by RC-32.
-
Solution: Confirm the expression of CRBN in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line with known high CRBN expression.
-
-
Possible Cause 4: Issues with Compound Integrity.
-
Solution: Ensure that your stock of RC-32 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 2: I am observing a decrease in FKBP12 degradation at high concentrations of RC-32 (the hook effect).
-
Possible Cause: Formation of Non-productive Binary Complexes. As explained in the FAQs, this is the inherent mechanism of the hook effect.
-
Solution 1: Determine the Optimal Concentration. Carefully analyze your dose-response curve to identify the concentration that achieves maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Solution 2: Verify Ternary Complex Formation. To confirm that the loss of degradation at high concentrations is due to the hook effect, you can perform experiments to measure the formation of the FKBP12-RC32-CRBN ternary complex at different RC-32 concentrations. A decrease in ternary complex formation at high concentrations would support the hook effect hypothesis.
-
Data Presentation
Table 1: Summary of RC-32 Properties and Performance
| Parameter | Value | Cell Line(s) | Reference(s) |
| Target Protein | FKBP12 | - | |
| E3 Ligase Recruited | Cereblon (CRBN) | - | |
| Composition | Rapamycin-Linker-Pomalidomide | - | |
| DC50 (in vitro) | ~0.3 nM | Jurkat | |
| ~0.4 nM | HuH7 | ||
| ~0.9 nM | Hep3B | ||
| Effective In Vivo Degradation | Yes | Mice, Rats, Bama Pigs, Rhesus Monkeys |
Note: The binding affinities of RC-32 to FKBP12 and CRBN are not publicly available. However, the parent molecules, rapamycin and pomalidomide, have high affinity for their respective targets.
Experimental Protocols
Protocol 1: Western Blot for Measuring FKBP12 Degradation
This protocol outlines the steps to quantify the degradation of FKBP12 in cultured cells following treatment with RC-32.
Materials:
-
Cell culture reagents
-
FKBP12 PROTAC RC-32
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of RC-32 concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 12 or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against FKBP12 overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control. Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to confirm the formation of the FKBP12-RC32-CRBN ternary complex.
Materials:
-
Cell culture reagents
-
FKBP12 PROTAC RC-32
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against CRBN (for immunoprecipitation)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against FKBP12 and CRBN (for Western blotting)
Procedure:
-
Cell Treatment: Culture cells to high confluency. Pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours to prevent the degradation of the ternary complex. Treat cells with an optimal concentration of RC-32 or DMSO for 2-4 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates. Incubate the lysates with an anti-CRBN antibody or control IgG overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using primary antibodies against both FKBP12 and CRBN. The presence of FKBP12 in the sample immunoprecipitated with the CRBN antibody in the RC-32-treated cells (but not in the control) indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of action for FKBP12 PROTAC RC-32.
Caption: Logical workflow of the PROTAC hook effect.
Caption: Role of FKBP12 in the TGF-β signaling pathway.
References
Minimizing toxicity of RC32 in cell culture
Welcome to the technical support center for RC32, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of RC32 in cell culture experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of RC32-induced toxicity?
A1: The primary mechanism of RC32-induced toxicity at high concentrations is the induction of oxidative stress.[1][2][3] This occurs due to the generation of reactive oxygen species (ROS) during the metabolism of the compound, which can overwhelm the cell's natural antioxidant defenses.[2][4] This leads to damage of cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis (programmed cell death).
Q2: My cells show high levels of death even at low concentrations of RC32. What could be the cause?
A2: There are several potential reasons for this observation:
-
Cell Line Sensitivity: Different cell lines have varied sensitivities to chemical compounds. Your specific cell line might be highly sensitive to RC32. It is recommended to perform a dose-response experiment to determine the IC50 for your cell line.
-
Solvent Toxicity: The solvent used to dissolve RC32, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is non-toxic (usually <0.5% for DMSO).
-
Compound Instability: RC32 may be unstable in the culture medium, leading to the formation of toxic byproducts. It is advisable to prepare fresh dilutions of RC32 for each experiment and avoid repeated freeze-thaw cycles.
Q3: I am observing a high degree of variability in cytotoxicity between my replicate wells. What should I do?
A3: High variability can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common cause of variability. Ensure you have a homogenous single-cell suspension before seeding and visually confirm even distribution with a microscope.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter media concentration and affect cell growth. It is a good practice to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.
-
Pipetting Technique: Inconsistent pipetting can lead to variations in the volume of cells or compound added. Use calibrated pipettes and a consistent technique for all wells.
Q4: Can co-treatment with other compounds mitigate RC32 toxicity?
A4: Yes, since RC32 toxicity is linked to oxidative stress, co-treatment with antioxidants may be beneficial. Natural antioxidants like N-acetylcysteine (NAC) have been shown to counteract drug-induced toxicities by minimizing events linked to oxidative stress. It is recommended to test a range of antioxidant concentrations to find the optimal protective effect without interfering with the primary activity of RC32.
Troubleshooting Guide
This guide addresses common problems encountered when working with RC32 in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity across multiple, unrelated cell lines (IC50 < 1 µM) | Compound insolubility and precipitation at high concentrations. | 1. Visually inspect wells for precipitate. 2. Measure RC32 solubility in your culture medium. 3. Use a lower solvent concentration (e.g., DMSO < 0.1%). |
| Cytotoxicity varies significantly between experiments | Inconsistent cell health, passage number, or seeding density. | 1. Use cells within a consistent passage number range. 2. Ensure >95% cell viability before seeding. 3. Optimize and standardize cell seeding density. |
| Compound is more cytotoxic in low-serum or serum-free media | RC32 may bind to serum proteins (e.g., albumin), reducing its free, active concentration. | 1. Be aware that IC50 values will be lower in reduced-serum conditions. 2. If your assay requires low-serum media, allow cells to attach in complete serum media before switching. |
| Bell-shaped dose-response curve (cytotoxicity decreases at higher concentrations) | 1. Compound precipitation at high concentrations. 2. Interference with assay chemistry. | 1. Visually inspect wells for precipitation. 2. Run a cell-free control with RC32 and assay reagents to check for direct chemical interference. |
Data Hub
Table 1: IC50 Values of RC32 in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colon Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| PC-3 | Prostate Adenocarcinoma | 7.8 |
| HeLa | Cervical Adenocarcinoma | 15.1 |
Table 2: Effect of N-Acetylcysteine (NAC) on RC32-Induced Cytotoxicity in A549 Cells
| RC32 Concentration (µM) | Co-treatment | % Cell Viability (relative to control) |
| 10 | No NAC | 65% |
| 10 | 1 mM NAC | 85% |
| 10 | 5 mM NAC | 92% |
| 20 | No NAC | 38% |
| 20 | 1 mM NAC | 62% |
| 20 | 5 mM NAC | 78% |
Experimental Protocols
Protocol 1: Determining RC32 Cytotoxicity using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the cytotoxic effects of RC32 on a chosen cell line.
Materials:
-
Adherent cells in culture
-
RC32 stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of RC32 in complete culture medium. It is common to perform a 2-fold serial dilution.
-
Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Prepare a working solution of Resazurin in PBS.
-
Add 20 µL of the Resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Readout:
-
Measure the fluorescence with a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (media with Resazurin only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log of RC32 concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells following RC32 treatment.
Materials:
-
Cells treated with RC32 and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Culture and treat cells with desired concentrations of RC32 in a 6-well plate for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are early apoptotic.
-
Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
Annexin V-FITC negative, PI negative cells are live.
-
Visualizations
Caption: Workflow for assessing RC32 in vitro cytotoxicity.
Caption: RC32 signaling pathway and mechanism of toxicity.
Caption: Decision tree for troubleshooting RC32 toxicity.
References
- 1. Oxidative stress is the master operator of drug and chemically‐induced programmed and unprogrammed cell death: Implications of natural antioxidants in vivo | Semantic Scholar [semanticscholar.org]
- 2. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Drug-Induced Oxidative Stress and Toxicity [ouci.dntb.gov.ua]
RC32 PROTAC degradation kinetics and time course
Welcome to the technical support center for the RC32 PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing RC32 for targeted degradation of FKBP12. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what is its target?
RC32 is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the FK506-Binding Protein 12 (FKBP12).[1][2] It is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of FKBP12.
Q2: What is the mechanism of action for RC32?
RC32 operates by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). It forms a ternary complex between the target protein (FKBP12) and the E3 ubiquitin ligase (Cereblon). This proximity allows the E3 ligase to tag FKBP12 with ubiquitin molecules, marking it for degradation by the 26S proteasome.
Q3: What are the key parameters for RC32's degradation activity?
The efficacy of a PROTAC like RC32 is often characterized by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). For RC32, the reported DC50 for FKBP12 degradation in Jurkat cells is approximately 0.3 nM after a 12-hour treatment.
RC32 Degradation Kinetics
The following table summarizes the key quantitative data for RC32-mediated degradation of FKBP12.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | ~0.3 nM | Jurkat | 12 hours |
Experimental Protocols
Protocol 1: Determination of DC50 for RC32 by Western Blot
This protocol outlines the steps to determine the concentration of RC32 required to degrade 50% of the target protein, FKBP12.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete cell culture medium
-
RC32 PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., β-Actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of RC32 in complete cell culture medium. Treat the cells with varying concentrations of RC32 (e.g., 0.01 nM to 1000 nM) and a vehicle-only control for a fixed duration (e.g., 12 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the RC32 concentration and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: Time Course of RC32-Mediated Degradation
This protocol is designed to evaluate the kinetics of FKBP12 degradation over time.
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
PROTAC Treatment: Treat cells with a fixed, effective concentration of RC32 (e.g., 10 nM).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Processing and Analysis: Follow steps 3-7 from Protocol 1 for each time point to quantify the remaining FKBP12 levels.
-
Data Analysis: Plot the percentage of remaining FKBP12 against time to visualize the degradation kinetics.
Visualizations
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Caption: Workflow for determining the DC50 of RC32.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of FKBP12 | 1. Inactive RC32 compound: Improper storage or handling. 2. Cell line not sensitive: Low expression of CRBN or other necessary cellular components. 3. Incorrect experimental conditions: Suboptimal treatment time or concentration. | 1. Ensure RC32 is stored correctly (e.g., at -20°C or -80°C) and freshly diluted for each experiment. 2. Verify CRBN expression in your cell line. Test RC32 in a validated sensitive cell line like Jurkat. 3. Perform a time-course and dose-response experiment to optimize conditions. |
| "Hook Effect" observed (less degradation at very high concentrations) | Formation of binary complexes (RC32-FKBP12 or RC32-CRBN) that do not lead to a productive ternary complex. | This is a known phenomenon for some PROTACs. Focus on the optimal concentration range determined from the dose-response curve and avoid using excessively high concentrations. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions. 3. Uneven protein loading in Western blot. | 1. Ensure uniform cell seeding across all wells. 2. Use calibrated pipettes and be meticulous during dilutions. 3. Carefully perform protein quantification and load equal amounts of protein for each sample. |
| Degradation is observed, but the effect is not rescued by inhibitors | The observed protein loss might be due to off-target effects or cytotoxicity rather than proteasome-mediated degradation. | To confirm the mechanism, pre-treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib) or with an excess of a CRBN ligand (Pomalidomide) or an FKBP12 ligand (Rapamycin) before adding RC32. Degradation should be blocked or reduced. |
References
Validation & Comparative
Validating the In Vitro Activity of Fkbp12 PROTAC RC32: A Comparative Guide
For researchers in pharmacology and drug development, targeted protein degradation has emerged as a powerful modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate specific proteins from the cellular environment. This guide provides a comprehensive comparison of the in vitro activity of RC32, a PROTAC designed to degrade the FK506-binding protein 12 (Fkbp12), with other notable Fkbp12-targeting PROTACs. The experimental data and detailed protocols presented herein serve as a valuable resource for scientists seeking to validate and compare the efficacy of these molecules.
Introduction to Fkbp12 and PROTAC Technology
Fkbp12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a role in various cellular processes, including protein folding and calcium channel regulation. Its involvement in multiple signaling pathways has made it an attractive target for therapeutic intervention. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, Fkbp12), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
RC32 is a potent Fkbp12 degrader that utilizes Rapamycin as the Fkbp12-binding ligand and Pomalidomide to engage the Cereblon (CRBN) E3 ligase.[1] Its activity has been characterized in various cell lines, demonstrating high potency in inducing Fkbp12 degradation.
Comparative Analysis of Fkbp12 PROTACs
The in vitro efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). This section compares the performance of RC32 with two other novel Fkbp12-targeting PROTACs, designated 5a1 and 6b4.
A key study conducted by Holien et al. investigated the efficacy of these PROTACs in multiple myeloma cell lines, providing valuable comparative insights. While precise DC50 and Dmax values from a head-to-head comparison in the same study are not available in the public domain, the qualitative findings from this research indicate that 5a1 and 6b4 are more potent than RC32 in the INA-6 multiple myeloma cell line. The study noted that 5a1 and 6b4 were effective in the lower picomolar range, whereas RC32 showed clear effects in the upper picomolar range.
Table 1: In Vitro Degradation of Fkbp12 by PROTACs
| PROTAC | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| RC32 | Rapamycin | Pomalidomide (CRBN) | Jurkat | ~0.3 nM | Not Reported | [1] |
| RC32 | Rapamycin | Pomalidomide (CRBN) | Hep3B | 0.9 nM | Not Reported | |
| RC32 | Rapamycin | Pomalidomide (CRBN) | HuH7 | 0.4 nM | Not Reported | |
| 5a1 | Novel Fkbp12 binder | VHL ligand | INA-6 | More potent than RC32 (low pM range) | Not Reported | |
| 6b4 | Novel Fkbp12 binder | VHL ligand | INA-6 | More potent than RC32 (low pM range) | Not Reported |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Fkbp12 degradation by RC32 PROTAC.
Caption: Western Blot workflow for Fkbp12 degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the key experiments for assessing Fkbp12 degradation and cell viability.
Protocol 1: Fkbp12 Degradation Assay by Western Blot
1. Cell Culture and Treatment:
-
Culture INA-6 multiple myeloma cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 10 ng/mL of IL-6.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with a serial dilution of RC32, 5a1, or 6b4 (e.g., 0.01 pM to 100 nM) for 18 hours. Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Fkbp12 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the Fkbp12 band intensities.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the percentage of Fkbp12 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
1. Cell Seeding and Treatment:
-
Seed INA-6 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treat the cells with increasing concentrations of the Fkbp12 PROTACs in the presence or absence of a fixed concentration of an apoptosis-inducing agent (e.g., BMP6 for multiple myeloma cells) for 72 hours.
2. Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from the cell-free control wells.
-
Normalize the luminescence signal of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
This guide provides a framework for the in vitro validation of the Fkbp12 PROTAC RC32. The comparative data, though qualitative in some aspects, suggests that while RC32 is a highly potent degrader of Fkbp12, newer PROTACs such as 5a1 and 6b4 may offer even greater potency in specific cellular contexts like multiple myeloma. The detailed experimental protocols and visual workflows provided herein are intended to facilitate the independent evaluation and comparison of these and other Fkbp12-targeting PROTACs, ultimately aiding in the advancement of targeted protein degradation as a therapeutic strategy. Researchers are encouraged to perform head-to-head comparisons in their specific models of interest to obtain precise quantitative data for informed decision-making.
References
A Comparative Guide to RC32 PROTAC and Other FKBP12 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RC32, a prominent FKBP12-targeting PROTAC (Proteolysis Targeting Chimera), with other notable FKBP12 degraders. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to FKBP12 Degraders
FKBP12, a 12-kDa FK506-binding protein, is a ubiquitously expressed cis-trans prolyl isomerase. It plays a crucial role in various cellular processes, including protein folding, signal transduction, and immunosuppression. Its involvement in pathways such as the TGF-β, mTOR, and calcineurin signaling cascades has made it an attractive target for therapeutic intervention. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This guide focuses on RC32 and compares its performance with other known FKBP12 degraders: 5a1, 6b4, and dFKBP-1.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the degradation efficiency and selectivity of RC32 and other FKBP12 degraders. It is important to note that the data are compiled from different studies and experimental conditions, which may affect direct comparability.
Table 1: Degradation Efficiency of FKBP12 PROTACs
| Degrader | DC50 | Dmax | Cell Line | Treatment Time | E3 Ligase Recruited |
| RC32 | ~0.3 nM[1] | Not Reported | Jurkat | 12 hours | Cereblon (CRBN)[1] |
| 0.9 nM | Not Reported | Hep3B | Not Reported | Cereblon (CRBN) | |
| 0.4 nM | Not Reported | HuH7 | Not Reported | Cereblon (CRBN) | |
| 5a1 | More efficient than RC32 & 6b4 (Qualitative) | Not Reported | INA-6 | Not Reported | von Hippel-Lindau (VHL) |
| 6b4 | Less efficient than 5a1 (Qualitative) | Not Reported | INA-6 | Not Reported | von Hippel-Lindau (VHL) |
| dFKBP-1 | ~10 nM (50% reduction)[2][3] | >80% at 100 nM[2] | MV4;11 | Not Reported | Cereblon (CRBN) |
Table 2: Selectivity Profile of FKBP12 PROTACs
| Degrader | Effect on FKBP4 | Effect on FKBP5 |
| RC32 | Some degradation | Some degradation |
| 5a1 | No degradation | No degradation |
| 6b4 | Some degradation | Some degradation |
| dFKBP-1 | Not Reported | Not Reported |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to evaluate PROTAC performance. Researchers should optimize these protocols for their specific experimental setup.
Western Blotting for FKBP12 Degradation
This protocol outlines the steps to assess the degradation of FKBP12 in cultured cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the FKBP12 degrader or vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Apoptosis Assay via Flow Cytometry
This protocol describes how to measure apoptosis in cells treated with FKBP12 degraders using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with the FKBP12 degrader at various concentrations for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the degrader.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving FKBP12 and a general experimental workflow for evaluating PROTACs.
Conclusion
RC32 is a potent degrader of FKBP12 that utilizes the Cereblon E3 ligase. Comparative data, although not from head-to-head studies, suggest that other degraders like 5a1 may offer improved efficiency and selectivity. The choice of an optimal FKBP12 degrader will depend on the specific research question, the cellular context, and the desired selectivity profile. The provided protocols and diagrams serve as a foundational resource for researchers entering or working in the field of targeted protein degradation. Further direct comparative studies are warranted to definitively rank the performance of these promising therapeutic candidates.
References
A Comparative Guide to Rescue Experiments for the Fkbp12 PROTAC RC32
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rescue experiments to validate the mechanism of Fkbp12 degradation by the PROTAC RC32. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of studies aimed at confirming on-target activity.
RC32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (Fkbp12). It is a heterobifunctional molecule composed of Rapamycin, a ligand for Fkbp12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase[1][2]. The primary mechanism of action of RC32 involves the formation of a ternary complex between Fkbp12, RC32, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of Fkbp12 by the proteasome[2]. To ensure that the observed biological effects of RC32 are a direct consequence of Fkbp12 degradation, specific rescue experiments are essential. This guide outlines key experimental strategies and compares RC32 with alternative Fkbp12-targeting PROTACs.
Mechanism of Action and Rescue Strategies
The degradation of Fkbp12 by RC32 can be rescued by interfering with key steps in the ubiquitin-proteasome pathway or by competitive inhibition of the ternary complex formation. The primary rescue strategies include:
-
Proteasome Inhibition: Blocking the activity of the proteasome prevents the degradation of ubiquitinated Fkbp12, leading to its accumulation.
-
Competitive Antagonism: Introducing high concentrations of ligands that bind to either Fkbp12 or the E3 ligase disrupts the formation of the RC32-mediated ternary complex, thereby preventing Fkbp12 degradation.
The following sections provide detailed protocols and comparative data for these rescue experiments.
Quantitative Data Comparison
The efficacy of RC32 and the validation of its mechanism through rescue experiments can be quantified. The table below summarizes key data points from studies on RC32 and its alternatives.
| Parameter | RC32 | 5a1 (Alternative PROTAC) | 6b4 (Alternative PROTAC) | FK506 (Inhibitor) |
| Target Protein | Fkbp12 | Fkbp12 | Fkbp12 | Fkbp12 |
| E3 Ligase Recruited | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL) | N/A |
| DC50 (Jurkat cells, 12h) | ~0.3 nM[2] | Not Reported | Not Reported | N/A |
| Downstream Effect | Enhances BMP signaling without immunosuppression[3] | Enhances BMP signaling | Enhances BMP signaling | Enhances BMP signaling with immunosuppression |
| Rescue by Proteasome Inhibitor | Yes (Bortezomib, Carfilzomib) | Not Reported | Not Reported | N/A |
| Rescue by Competitive Ligand | Yes (Rapamycin, Pomalidomide) | Not Reported | Not Reported | N/A |
Experimental Protocols
Proteasome Inhibition Rescue Experiment
This experiment aims to demonstrate that RC32-mediated degradation of Fkbp12 is dependent on the proteasome.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., Jurkat cells) to an appropriate density.
-
Pre-treatment: Treat the cells with a proteasome inhibitor (e.g., 1 µM Bortezomib or 1 µM Carfilzomib) for 3 hours. A vehicle-treated control group should be included.
-
RC32 Treatment: Add RC32 at a concentration known to induce degradation (e.g., 10 nM) to the pre-treated cells and incubate for an additional 2 hours.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform western blotting to detect the protein levels of Fkbp12. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to compare Fkbp12 levels between the different treatment groups.
Expected Outcome: In the absence of a proteasome inhibitor, RC32 will lead to a significant reduction in Fkbp12 levels. In cells pre-treated with a proteasome inhibitor, the degradation of Fkbp12 by RC32 will be blocked, and Fkbp12 levels will be comparable to the vehicle-treated control.
Competitive Antagonism Rescue Experiment
This experiment is designed to confirm that the degradation of Fkbp12 requires the formation of a ternary complex involving both Fkbp12 and the CRBN E3 ligase.
Methodology:
-
Cell Culture: Culture cells of interest to an appropriate density.
-
Co-treatment: Treat the cells with RC32 (e.g., 10 nM) in the presence or absence of a high concentration of a competitive ligand.
-
To rescue by competing for Fkbp12 binding, co-treat with excess Rapamycin (e.g., 10 µM).
-
To rescue by competing for CRBN binding, co-treat with excess Pomalidomide or Thalidomide (e.g., 10 µM).
-
-
Incubation: Incubate the cells for a sufficient duration to observe degradation (e.g., 2-12 hours).
-
Cell Lysis and Western Blot: Harvest the cells, prepare lysates, and perform western blotting for Fkbp12 and a loading control.
-
Data Analysis: Quantify and compare Fkbp12 protein levels across the different treatment conditions.
Expected Outcome: Co-treatment with excess Rapamycin or Pomalidomide will prevent the degradation of Fkbp12 by RC32, resulting in Fkbp12 levels similar to those in untreated cells.
Visualizing the Pathways and Processes
To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.
References
Comparative Analysis of Pomalidomide Co-treatment Strategies to Elucidate Therapeutic Mechanisms
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of co-treatment strategies involving Pomalidomide, with a focus on elucidating its therapeutic mechanisms. While the specific entity "RC32" remains to be definitively identified from publicly available information, this document outlines the established mechanisms of Pomalidomide and presents a framework for evaluating its combination with a novel agent, potentially RC32. The experimental protocols and data presentation formats provided herein can be adapted to investigate the synergistic or antagonistic effects of a co-treatment with Pomalidomide.
Pomalidomide: Mechanism of Action
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with a multi-faceted mechanism of action, making it effective in treating multiple myeloma and other hematological malignancies.[1][2] Its therapeutic effects are attributed to:
-
Direct Anti-proliferative and Pro-apoptotic Effects: Pomalidomide induces cell cycle arrest and apoptosis in tumor cells.[3][4]
-
Immunomodulation: It enhances the activity of T-cells and Natural Killer (NK) cells, crucial components of the anti-tumor immune response.[3] Pomalidomide also modulates cytokine production, increasing the secretion of anti-inflammatory cytokines like IL-10 and decreasing pro-inflammatory cytokines such as TNF-α.
-
Anti-angiogenesis: The drug inhibits the formation of new blood vessels, which are essential for tumor growth and survival.
-
Cereblon (CRBN) Binding: Pomalidomide exerts its effects by binding to the protein Cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.
Potential Candidates for "RC32"
Initial searches did not identify a specific molecule designated "RC32" in the context of Pomalidomide co-treatment. However, several proteins with "32" in their nomenclature are involved in cellular processes that could be relevant to cancer therapy and Pomalidomide's mechanism of action. Further clarification on the identity of RC32 is necessary for a targeted analysis. Potential candidates based on nomenclature include:
-
Rab32: A member of the Ras superfamily of small G-proteins, Rab32 is involved in mitochondrial dynamics and anchoring of protein kinase A (PKA).
-
RGC-32 (Response Gene to Complement 32): This protein is implicated in cell cycle regulation and T-cell receptor signaling, acting on the PI3K/Akt pathway.
-
LRRC32 (Leucine Rich Repeat Containing 32): A regulatory T-cell surface protein that may play a role in immune suppression.
-
ARHGAP32 (Rho GTPase Activating Protein 32): This protein, also known as RICS, is a neuron-associated GTPase-activating protein that may regulate cell morphology.
-
DARPP-32 (Dopamine- and cAMP-regulated Phosphoprotein, 32 kDa): A key regulator in dopamine signaling, it can influence multiple signaling pathways, including PI3K/AKT, and has been implicated in cancer progression.
-
TRIM32 (Tripartite Motif Containing 32): A multifunctional protein involved in muscle homeostasis, glucose metabolism, and tumorigenesis.
Data Presentation: Framework for Comparative Analysis
To objectively compare the effects of a Pomalidomide co-treatment, quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting such data.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | Pomalidomide | RC32 (Hypothetical) | Pomalidomide + RC32 | Combination Index (CI) |
| MM.1S | ||||
| H929 | ||||
| U266 | ||||
| RPMI-8226 |
Combination Index (CI) should be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Apoptosis Analysis (% Annexin V Positive Cells)
| Treatment | MM.1S | H929 | U266 | RPMI-8226 |
| Control | ||||
| Pomalidomide | ||||
| RC32 (Hypothetical) | ||||
| Pomalidomide + RC32 |
Table 3: Protein Expression Analysis (Fold Change vs. Control)
| Target Protein | Pomalidomide | RC32 (Hypothetical) | Pomalidomide + RC32 |
| Cereblon (CRBN) | |||
| Ikaros (IKZF1) | |||
| Aiolos (IKZF3) | |||
| c-Myc | |||
| IRF4 | |||
| p-Akt / Total Akt | |||
| Cleaved Caspase-3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols used to assess the efficacy of anti-cancer agents.
Cell Culture
-
Human multiple myeloma cell lines (e.g., MM.1S, H929, U266, RPMI-8226) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with varying concentrations of Pomalidomide, the test compound (e.g., RC32), or their combination for 72 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay
-
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells are treated with the respective compounds for 48 hours.
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells are stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark.
-
The percentage of apoptotic cells is determined by flow cytometry.
Western Blot Analysis
-
To investigate the effect on signaling pathways, cells are treated with the compounds for 24-48 hours.
-
Total protein is extracted using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., CRBN, IKZF1, IKZF3, c-Myc, IRF4, Akt, p-Akt, Caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for evaluating Pomalidomide co-treatment.
Caption: Pomalidomide's multifaceted mechanism of action.
Conclusion
Pomalidomide is a potent anti-myeloma agent with a well-defined, multi-pronged mechanism of action. Co-treatment with other therapeutic agents has the potential to enhance its efficacy and overcome drug resistance. To confirm the mechanism of a novel co-treatment, such as with the yet-to-be-identified RC32, a systematic approach as outlined in this guide is recommended. By employing standardized in vitro assays and clearly presenting the quantitative data, researchers can effectively evaluate the potential of new combination therapies and elucidate the underlying molecular mechanisms. Further investigation is contingent on the precise identification of "RC32".
References
- 1. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pomalidomide for the management of refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Evaluating the Efficacy of RC32 Against Novel FKBP12 PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparison of the commercially available FKBP12 PROTAC, RC32, with recently developed novel FKBP12 PROTACs, offering insights into their relative efficacy, specificity, and mechanisms of action.
The FK506-binding protein 12 (FKBP12) is a ubiquitous and abundant protein involved in diverse cellular processes, including protein folding, immunosuppression, and regulation of signaling pathways such as the Transforming Growth Factor-β (TGF-β) and mTOR pathways.[1][2] Its role in various pathologies has made it an attractive target for therapeutic intervention. PROTACs targeting FKBP12 offer a novel strategy to achieve its degradation, thereby modulating downstream signaling and cellular functions.
This comparative guide delves into the experimental data surrounding RC32 and novel FKBP12 PROTACs, presenting a clear overview to aid in the selection and development of next-generation protein degraders.
Quantitative Comparison of PROTAC Efficacy
The following tables summarize the key performance metrics of RC32 and novel FKBP12 PROTACs based on available experimental data. Direct comparison is highlighted where studies have evaluated these molecules in parallel.
| PROTAC | Cell Line | DC50 (Degradation Concentration 50%) | Maximum Degradation (Dmax) | Time to Dmax | E3 Ligase Recruited | Citation |
| RC32 | Jurkat | ~0.3 nM | >90% | 12 hours | Cereblon (CRBN) | [3] |
| RC32 | Hep3B | 0.9 nM | Not Specified | 4-6 hours | Cereblon (CRBN) | [4] |
| RC32 | HuH7 | 0.4 nM | Not Specified | 4-6 hours | Cereblon (CRBN) | [4] |
| Novel PROTAC 5a1 | INA-6 | More potent than RC32 (pM range) | Not Specified | Not Specified | Not Specified in abstract | |
| Novel PROTAC 6b4 | INA-6 | More potent than RC32 (pM range) | Not Specified | Not Specified in abstract | Not Specified in abstract |
Table 1: Comparative Degradation Potency of FKBP12 PROTACs. This table highlights the superior potency of novel PROTACs 5a1 and 6b4 in the INA-6 multiple myeloma cell line compared to RC32.
| PROTAC | Cell Line | Assay | Outcome | Citation |
| RC32 | INA-6 | BMP6-induced SMAD1/5 activity | Potentiated activity | |
| Novel PROTAC 5a1 | INA-6 | BMP6-induced SMAD1/5 activity | More potent potentiation than RC32 | |
| Novel PROTAC 6b4 | INA-6 | BMP6-induced SMAD1/5 activity | More potent potentiation than RC32 | |
| RC32 | INA-6 | BMP6-induced loss of cell viability | Clear effect in the upper pM range | |
| Novel PROTAC 5a1 | INA-6 | BMP6-induced loss of cell viability | Potent down to the lower pM range | |
| Novel PROTAC 6b4 | INA-6 | BMP6-induced loss of cell viability | Potent down to the lower pM range |
Table 2: Functional Efficacy in Modulating BMP Signaling and Cell Viability. This table demonstrates the enhanced functional efficacy of novel PROTACs 5a1 and 6b4 in potentiating BMP signaling and inducing apoptosis in multiple myeloma cells compared to RC32.
| PROTAC | Off-Target FKBP Proteins Degraded | Citation |
| RC32 | FKBP4, FKBP5 | |
| Novel PROTAC 5a1 | None detected (FKBP4, FKBP5) | |
| Novel PROTAC 6b4 | FKBP4, FKBP5 |
Table 3: Specificity Profile of FKBP12 PROTACs. This table indicates that the novel PROTAC 5a1 exhibits higher specificity for FKBP12 compared to RC32 and 6b4, which also induce the degradation of other FKBP family members.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison.
Cell Culture and Reagents
-
Cell Lines: Jurkat, Hep3B, HuH7, and INA-6 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. INA-6 cells were additionally supplemented with 2 ng/mL IL-6.
-
PROTACs: RC32 was commercially sourced. Novel PROTACs 5a1 and 6b4 were synthesized as previously described. Stock solutions were prepared in DMSO.
Immunoblotting for Protein Degradation
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of PROTACs (RC32, 5a1, or 6b4) for the indicated times.
-
Post-treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary antibodies against FKBP12, FKBP4, FKBP5, and a loading control (e.g., β-actin or GAPDH) were incubated overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify protein levels relative to the loading control.
Luciferase Reporter Assay for SMAD1/5 Activity
-
INA-6 cells stably expressing a BMP-responsive element (BRE)-luciferase reporter construct were seeded in 96-well plates.
-
Cells were treated with BMP6 in the presence or absence of varying concentrations of PROTACs.
-
After 24 hours of incubation, luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions.
-
Luminescence was read on a plate reader, and the data was normalized to a control.
Cell Viability Assay
-
Cells were seeded in 96-well plates and treated with BMP6 and/or PROTACs.
-
After 72 hours, cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Luminescence was measured using a plate reader, and the results were expressed as a percentage of the vehicle-treated control.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in this comparison.
Caption: FKBP12 inhibits the basal activity of the TGF-β/BMP type I receptor, preventing downstream SMAD signaling.
Caption: PROTACs induce the degradation of FKBP12 by forming a ternary complex with an E3 ubiquitin ligase.
Caption: A streamlined workflow for comparing the efficacy of different FKBP12 PROTACs.
References
Uncoupling FKBP12 Engagement from Immunosuppression: A Comparative Guide to the PROTAC RC32
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Fkbp12-targeting PROTAC RC32 with traditional immunosuppressants and other FKBP12-directed PROTACs. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying molecular mechanisms.
The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality, distinct from traditional occupancy-based inhibition. RC32, a PROTAC designed to degrade the FK506-binding protein 12 (FKBP12), exemplifies this paradigm shift. While FKBP12 is the well-established target of potent immunosuppressants like Tacrolimus (FK506) and Rapamycin (Sirolimus), RC32 achieves its effect without the associated immunosuppressive activity. This guide delves into the comparative immunosuppressive profiles of these molecules, providing a data-driven overview for researchers in the field.
Divergent Mechanisms of Action: Degradation vs. Inhibition
The immunosuppressive effects of FK506 and Rapamycin are not due to the binding of FKBP12 itself, but rather the subsequent action of the drug-protein complex. In contrast, RC32's mechanism is fundamentally different. It is a heterobifunctional molecule that links Rapamycin, to bind FKBP12, with a ligand for the Cereblon E3 ubiquitin ligase[1]. This proximity induces the ubiquitination and subsequent proteasomal degradation of FKBP12, effectively removing the protein from the cell.
This degradation-centric approach of RC32 avoids the downstream inhibitory actions that cause immunosuppression. FK506, upon binding FKBP12, forms a complex that inhibits calcineurin, a key phosphatase in the T-cell activation pathway[1]. This inhibition prevents the dephosphorylation of the transcription factor NFAT, halting its nuclear translocation and the subsequent expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). Rapamycin also forms a complex with FKBP12, but this complex inhibits the mammalian target of rapamycin (mTOR), a kinase crucial for cell growth and proliferation, thereby suppressing T-cell responses to IL-2[1].
dot
Caption: Comparative Mechanisms of RC32 and FK506.
Comparative Immunosuppressive Profile
Experimental data robustly demonstrates the non-immunosuppressive nature of RC32, a stark contrast to the potent effects of FK506 and Rapamycin. In vitro studies using peripheral blood mononuclear cells (PBMCs) stimulated to proliferate have shown that while FK506 and Rapamycin cause significant inhibition of T-cell expansion and cytokine secretion, RC32 exhibits no such inhibitory activity[1].
| Compound | Target | Mechanism of Action | T-Cell Proliferation Inhibition | IL-2 Production Inhibition |
| RC32 | FKBP12 | PROTAC-mediated degradation | No Inhibition[1] | No Effect |
| FK506 (Tacrolimus) | FKBP12-Calcineurin | Inhibition of Calcineurin phosphatase activity | Potent Inhibition | Potent Inhibition |
| Rapamycin (Sirolimus) | FKBP12-mTOR | Inhibition of mTOR kinase activity | Potent Inhibition | Poor Inhibitor |
| 5a1 (PROTAC) | FKBP12 | PROTAC-mediated degradation | Spares calcineurin activity | Not Reported |
| 6b4 (PROTAC) | FKBP12 | PROTAC-mediated degradation | Spares calcineurin activity | Not Reported |
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for FK506 and Rapamycin in assays measuring T-cell proliferation and IL-2 production. For RC32, consistent findings show a lack of inhibition at tested concentrations.
| Compound | Assay | Species | IC50 | Reference |
| RC32 | T-Cell Proliferation (PBMC) | Human | No inhibition observed | |
| FK506 (Tacrolimus) | Mixed Lymphocyte Reaction | Human | ~0.2-5.0 x 10⁻¹⁰ M | |
| Rapamycin (Sirolimus) | Mixed Lymphocyte Reaction | Human | ~2-5 x 10⁻¹⁰ M | |
| FK506 (Tacrolimus) | IL-2 Production (Jurkat cells) | Human | Matches MLR IC50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
dot
References
In Vivo Efficacy of RC32 and Other FKBP12-Targeting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the PROTAC (Proteolysis Targeting Chimera) RC32 and other emerging PROTACs targeting the FK506-binding protein 12 (FKBP12). This document summarizes available experimental data, details methodologies for key in vivo experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these novel therapeutic agents.
Introduction to FKBP12-Targeting PROTACs
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. In the case of FKBP12-targeting PROTACs, one end of the molecule binds to FKBP12, a ubiquitously expressed protein involved in various cellular processes, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome. This approach offers a powerful strategy for studying gene function and has potential therapeutic applications.
RC32 is a well-characterized PROTAC that consists of a rapamycin derivative to bind to FKBP12 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide will focus on the in vivo performance of RC32 and compare it with other novel FKBP12-targeting PROTACs where data is available.
Mechanism of Action of FKBP12-Targeting PROTACs
The general mechanism of action for FKBP12-targeting PROTACs like RC32 involves the formation of a ternary complex between the PROTAC molecule, the FKBP12 target protein, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to FKBP12, leading to its subsequent degradation by the proteasome.
Control Experiments for Fkbp12 PROTAC RC32 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of essential control experiments for studies involving RC32, a PROTAC (Proteolysis-Targeting Chimera) designed to degrade the FKBP12 protein. Understanding and implementing proper controls are critical for validating the specific, on-target mechanism of action of RC32 and ruling out alternative explanations for its observed effects.
Introduction to RC32 and its Mechanism of Action
RC32 is a heterobifunctional molecule that consists of Rapamycin, a ligand for the FKBP12 protein, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By simultaneously binding to both FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.
Comparison of Key Control Experiments
To validate that the degradation of FKBP12 is a direct result of RC32's intended mechanism, a series of control experiments are necessary. The following table summarizes these controls and their expected outcomes.
| Control Experiment | Purpose | Expected Outcome for RC32 Studies | Illustrative Quantitative Data (% FKBP12 Degradation) |
| Vehicle Control | To establish a baseline for FKBP12 protein levels in the absence of any treatment. | No significant change in FKBP12 levels. | 0% |
| RC32 Treatment | To determine the efficacy of the PROTAC in degrading FKBP12. | Significant reduction in FKBP12 protein levels. | 80-95% |
| Rapamycin Alone | To demonstrate that binding to FKBP12 alone is insufficient to cause degradation. | No significant change in FKBP12 levels. | < 10% |
| Pomalidomide Alone | To show that engagement of the E3 ligase alone does not lead to FKBP12 degradation. | No significant change in FKBP12 levels. | < 10% |
| Proteasome Inhibitor + RC32 | To confirm that the degradation is mediated by the proteasome. | Rescue of FKBP12 degradation; levels comparable to vehicle control. | < 15% |
| Inactive PROTAC Control | To demonstrate that the formation of the ternary complex is essential for degradation. | No significant degradation of FKBP12. | < 10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for FKBP12 Degradation
This protocol is used to visualize and quantify the levels of FKBP12 protein in cells following treatment.
Materials:
-
Cell line expressing FKBP12 (e.g., Jurkat cells)
-
RC32, Rapamycin, Pomalidomide, Proteasome inhibitor (e.g., Bortezomib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the respective compounds (RC32, controls) at the desired concentrations for a specified duration (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against FKBP12 and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
Cell Viability Assay
This assay is performed to assess the cytotoxic effects of RC32 and its controls.
Materials:
-
Cell line of interest
-
RC32 and control compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of RC32 and control compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Logical Relationship of Control Experiments
The control experiments are designed to systematically validate each step of the PROTAC's mechanism of action. The following diagram illustrates the logical flow of these experiments.
By systematically performing these control experiments, researchers can confidently attribute the degradation of FKBP12 to the specific, targeted mechanism of the RC32 PROTAC, thereby ensuring the validity and reproducibility of their findings.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Fkbp12 PROTAC RC-32
For researchers at the forefront of drug discovery, the proper handling and disposal of potent, biologically active molecules like the FKBP12 PROTAC RC-32 are paramount for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of RC-32, alongside key experimental data and a visualization of its mechanism of action to support your research endeavors.
Immediate Safety and Disposal Overview:
FKBP12 PROTAC RC-32 is a heterobifunctional molecule comprised of a ligand for the FKBP12 protein (a derivative of Rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide)[1]. Due to the hazardous nature of its components, all materials contaminated with RC-32 must be treated as hazardous chemical waste. Standard laboratory protocols for handling potent or cytotoxic compounds should be strictly followed. Under no circumstances should this compound or any contaminated materials be disposed of in regular trash or down the drain. The required method of disposal is incineration by an approved hazardous waste management facility.
Step-by-Step Disposal Protocol
Adherence to the following procedures is critical for the safe management and disposal of Fkbp12 protac RC-32 waste.
Step 1: Personal Protective Equipment (PPE)
Before handling RC-32 in either powder or solution form, it is mandatory to wear appropriate PPE. This includes:
-
A properly fitted laboratory coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (nitrile or neoprene).
Step 2: Waste Segregation and Collection
All waste streams containing RC-32 must be segregated from non-hazardous laboratory waste at the point of generation.
-
Solid Waste: This category includes any disposable materials that have come into contact with RC-32, such as:
-
Contaminated gloves, bench paper, and pipette tips.
-
Weighing papers and plastic vials.
-
Unused or expired neat compound.
-
Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "Fkbp12 protac RC-32."
-
-
Liquid Waste: This includes all solutions containing RC-32, for instance:
-
Unused stock solutions (typically in DMSO).
-
Experimental media and buffers.
-
The initial solvent rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container (e.g., a high-density polyethylene or coated glass bottle) with a secure screw cap. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," the chemical name "Fkbp12 protac RC-32," and the approximate concentration and solvent (e.g., "RC-32 in DMSO"). Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Decontamination of Surfaces and Equipment
To prevent cross-contamination and unintentional exposure, all non-disposable items and work surfaces must be thoroughly decontaminated after use.
-
Glassware and Non-porous Equipment:
-
Rinse with a suitable solvent (e.g., ethanol or isopropanol) to remove residual RC-32. Collect this initial rinse as hazardous liquid waste.
-
Wash with an appropriate laboratory detergent and water.
-
Rinse thoroughly with purified water.
-
-
Work Surfaces (e.g., fume hood, benchtop):
-
Wipe the surface with a disposable cloth or paper towel soaked in a deactivating solution (e.g., a dilute bleach solution, if compatible with the surface, followed by a neutralizing agent like sodium thiosulfate) or a suitable solvent.
-
Follow with a wipe-down using a laboratory detergent and water.
-
All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.
-
Step 4: Final Disposal Logistics
-
Storage: Securely seal all labeled hazardous waste containers. Store these containers in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all required paperwork is completed accurately. The primary and required method of final disposal is high-temperature incineration.
Quantitative Data Summary
The following table summarizes key quantitative data for Fkbp12 protac RC-32 based on published research, providing a quick reference for experimental planning.
| Parameter | Value | Species/Cell Line | Conditions | Reference |
| DC₅₀ (50% Degradation Concentration) | ~0.3 nM | Jurkat cells | 12-hour treatment | [1][2] |
| In Vitro Degradation | Potent degradation | Multiple myeloma cell lines | Low pM range | [3] |
| In Vivo Dosage (Mice) | 30 mg/kg (i.p., twice daily, 1 day) | Mice | Intraperitoneal injection | [1] |
| In Vivo Dosage (Mice) | 60 mg/kg (orally, twice daily, 1 day) | Mice | Oral gavage | |
| In Vivo Dosage (Pigs) | 8 mg/kg (i.p., twice daily, 2 days) | Bama pigs (20 kg) | Intraperitoneal injection | |
| In Vivo Dosage (Monkeys) | 8 mg/kg (i.p., twice daily, 3 days) | Rhesus monkeys | Intraperitoneal injection | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | - | - |
Mechanism of Action: FKBP12 Degradation
Fkbp12 protac RC-32 operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the FKBP12 protein. The diagram below illustrates this process.
Caption: Mechanism of Fkbp12 protac RC-32 induced protein degradation.
By adhering to these rigorous disposal procedures, researchers can effectively mitigate the risks associated with Fkbp12 protac RC-32, ensuring a safe and compliant laboratory environment while advancing the frontiers of targeted protein degradation.
References
Essential Safety and Operational Guide for Handling Fkbp12 PROTAC RC32
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This guide provides essential safety, operational, and disposal protocols for the Fkbp12 PROTAC RC32, a potent degrader of the FKBP12 protein. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Disclaimer: This document provides guidance based on best practices for handling potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes of solutions containing RC32. |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | A dedicated laboratory coat, preferably disposable or professionally laundered. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood, especially when handling the solid compound and preparing stock solutions. | Minimizes the risk of inhaling aerosolized particles. |
Operational Plan: From Receipt to Experiment
This section outlines a step-by-step procedure for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Solid Compound: Store the solid this compound in a tightly sealed container in a freezer at -20°C for long-term storage.[1]
-
Storage of Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation of Stock Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[2]
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[3]
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.[2]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at the recommended temperature.
Experimental Workflow: Cell-Based Assay
The following is a general workflow for utilizing this compound in a cell-based protein degradation experiment.
General experimental workflow for a PROTAC-based cell assay.
Signaling Pathway of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the FKBP12 protein. It achieves this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The RC32 molecule consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a linker. This binding brings FKBP12 into close proximity with the E3 ligase, leading to the ubiquitination of FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the proteasome.
Mechanism of action for this compound.
Disposal Plan
All materials that have come into contact with this compound should be considered hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for chemical waste. | Collect unused or waste RC32 powder, contaminated gloves, wipes, and plasticware. |
| Liquid Waste | Labeled, sealed container for chemical waste. | Collect solutions containing RC32, including unused working solutions and cell culture media from treated cells. |
| Sharps | Puncture-proof sharps container labeled for cytotoxic/chemical waste. | Dispose of needles, syringes, and pipette tips used for handling RC32 solutions. |
Disposal Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste.
-
Waste Segregation: Segregate waste streams at the point of generation. Do not mix RC32 waste with regular laboratory trash or biohazardous waste unless it is also contaminated with biological material.
-
Container Management: Ensure all waste containers are clearly labeled with the contents (e.g., "this compound waste"), the hazard classification (e.g., "Cytotoxic," "Chemical Waste"), and the date. Keep containers sealed when not in use.
-
Institutional Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Never dispose of RC32 waste down the drain or in the regular trash.
-
Spill Management: In case of a spill, evacuate the area and alert your supervisor and EHS. Use a chemical spill kit to absorb the material, working from the outside in. All cleanup materials must be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
